4-Pentylphenol-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3/i6D,7D,8D,9D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSUQQXTRRSBM-WLWDFMJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCCC)[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Gold Standard: A Technical Guide to 4-Pentylphenol-d5 as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in the realms of environmental monitoring, drug metabolism studies, and food safety, the precision and accuracy of measurements are paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry has become the benchmark for achieving reliable quantification. This technical guide provides an in-depth exploration of 4-Pentylphenol-d5, a deuterated analog of 4-Pentylphenol, and its application as an internal standard to ensure the highest fidelity in analytical results.
Introduction to 4-Pentylphenol and the Need for a Robust Internal Standard
4-Pentylphenol is an alkylphenol of significant interest due to its presence as an environmental contaminant, often arising from the degradation of alkylphenol ethoxylates used in detergents, plastics, and other industrial products. Its potential endocrine-disrupting properties necessitate sensitive and accurate methods for its quantification in various matrices.
Quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, matrix effects, and instrument performance. To correct for these potential errors, an internal standard is introduced into the sample at a known concentration. The ideal internal standard co-behaves with the analyte of interest throughout the entire analytical process. Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for this purpose.[1]
Properties of 4-Pentylphenol:
| Property | Value |
| Chemical Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Moderately soluble in organic solvents, limited solubility in water |
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the native analyte (4-Pentylphenol). The SIL internal standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (in this case, deuterium).
Because the SIL internal standard and the native analyte have nearly identical physicochemical properties, they experience the same extraction efficiencies, derivatization yields, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the SIL internal standard, an accurate and precise quantification of the analyte can be achieved, irrespective of sample loss during preparation or matrix-induced signal variations.
Synthesis of this compound
The synthesis of this compound typically involves the introduction of deuterium (B1214612) atoms onto the aromatic ring of 4-Pentylphenol through hydrogen-deuterium (H-D) exchange reactions. Acid-catalyzed deuteration is a common and effective method.
Example Synthetic Protocol: Acid-Catalyzed Deuteration
-
Preparation: The starting material, 4-Pentylphenol, is dissolved in deuterium oxide (D₂O).
-
Acidification: A deuterated acid, such as deuterium chloride (DCl) in D₂O, is added to the solution to catalyze the electrophilic substitution of hydrogen with deuterium on the aromatic ring.
-
Reaction: The mixture is heated under reflux for a specified period to facilitate the H-D exchange. The positions ortho and para to the hydroxyl group are most susceptible to deuteration.
-
Work-up: After the reaction is complete, the D₂O and DCl are removed, often by lyophilization, to yield the deuterated 4-Pentylphenol.
-
Purification: The crude product may be purified by recrystallization or column chromatography to achieve high isotopic and chemical purity.
The isotopic purity of the synthesized this compound is critical and is typically determined by mass spectrometry.
Experimental Protocols for Quantitative Analysis
The following are detailed, representative protocols for the quantitative analysis of 4-Pentylphenol in environmental water samples using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect a 500 mL water sample in an amber glass bottle. If not analyzed immediately, acidify the sample to pH < 2 with sulfuric acid and store at 4°C.
-
Spiking with Internal Standard: Add a precise volume of a standard solution of this compound in methanol (B129727) to the water sample to achieve a final concentration of, for example, 100 ng/L.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained 4-Pentylphenol and this compound from the cartridge with 10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Analytical Methodology: GC-MS Analysis
-
Derivatization (Optional but Recommended for GC-MS): To improve chromatographic performance and sensitivity, the hydroxyl group of the phenols can be derivatized. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
To the 1 mL concentrated extract, add 100 µL of BSTFA and 10 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
4-Pentylphenol (TMS derivative): Monitor characteristic ions (e.g., m/z 236, 221).
-
This compound (TMS derivative): Monitor characteristic ions (e.g., m/z 241, 226).
-
-
Quantitative Data and Method Performance
The use of this compound as an internal standard allows for the development of highly reliable and validated analytical methods. The following tables present typical performance characteristics of such a method.
Table 1: Linearity and Limit of Quantification (LOQ)
| Analyte | Calibration Range (ng/L) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/L) |
| 4-Pentylphenol | 10 - 2000 | > 0.998 | 10 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| 4-Pentylphenol | 50 | 98.5 | 4.2 |
| 500 | 101.2 | 3.5 | |
| 1500 | 99.1 | 2.8 |
Advantages and Considerations
Advantages of using this compound:
-
High Accuracy and Precision: Effectively corrects for variations in sample preparation and matrix effects, leading to highly reliable results.[2]
-
Co-elution: Chromatographically co-elutes with the native analyte, ensuring that both compounds experience the same analytical conditions.
-
Similar Ionization Efficiency: Behaves similarly to the native analyte in the mass spectrometer's ion source.
Considerations:
-
Isotopic Purity: The this compound internal standard should have high isotopic purity to avoid cross-contribution to the analyte signal.
-
Deuterium Exchange: The deuterium atoms should be placed on stable positions of the molecule to prevent exchange with protons from the solvent or matrix.
-
Cost and Availability: The synthesis of stable isotope-labeled standards can be more costly than non-labeled analogs.
Conclusion
This compound serves as an exemplary stable isotope-labeled internal standard for the accurate and precise quantification of 4-Pentylphenol in complex matrices. Its use in conjunction with isotope dilution mass spectrometry represents the state-of-the-art in analytical chemistry, providing researchers, scientists, and drug development professionals with the confidence needed for critical decision-making. The detailed protocols and performance data presented in this guide underscore the robustness and reliability of this analytical approach.
References
An In-depth Technical Guide to the Synthesis and Purity of 4-Pentylphenol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity assessment of 4-Pentylphenol-d5 (4-Pentylphenol-O,2,3,5,6-d5). This deuterated analog of 4-Pentylphenol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a common and effective synthesis strategy, detailed analytical protocols for purity and isotopic incorporation assessment, and presents quantitative data in a clear, accessible format.
Synthesis of this compound
The most prevalent method for the synthesis of this compound is through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction. This approach leverages the increased reactivity of the aromatic protons ortho and para to the hydroxyl group, facilitating their substitution with deuterium (B1214612) atoms from a deuterium source, typically deuterium oxide (D₂O).
A robust and frequently employed catalyst for this transformation is a polymer-supported acid, such as Amberlyst-15. This heterogeneous catalyst simplifies the post-reaction work-up, as it can be easily removed by filtration.
Reaction Scheme:
Caption: Synthesis workflow for this compound.
4-Pentylphenol-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Pentylphenol-d5, a deuterated form of the alkylphenol, 4-pentylphenol (B72810). This document covers its chemical properties, proposed synthesis, analytical methodologies, and known biological activities, with a focus on its role as a potential endocrine disruptor.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 126839-95-0 |
| Molecular Weight | 169.27 g/mol |
| Molecular Formula | C₁₁H₁₁D₅O |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Fries Rearrangement of Phenyl-d5 Valerate (B167501) to 4-Pentanoylphenol-d5
The Fries rearrangement converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst. In this proposed synthesis, commercially available phenol-d6 (B82959) would first be acylated with valeryl chloride to form phenyl-d5 valerate, which is then rearranged.
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Materials: Phenyl-d5 valerate, anhydrous aluminum chloride (AlCl₃), nitrobenzene (B124822) (solvent), hydrochloric acid (HCl).
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve phenyl-d5 valerate in anhydrous nitrobenzene.
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Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
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After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain this temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-pentanoylphenol-d5.
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Purify the product by column chromatography or recrystallization.
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Step 2: Wolff-Kishner Reduction of 4-Pentanoylphenol-d5 to this compound
The Wolff-Kishner reduction deoxygenates a ketone to the corresponding alkane using hydrazine (B178648) hydrate (B1144303) in the presence of a strong base at elevated temperatures.
-
Materials: 4-Pentanoylphenol-d5, hydrazine hydrate, potassium hydroxide (B78521) (KOH), diethylene glycol (solvent).
-
Procedure:
-
Place 4-pentanoylphenol-d5, potassium hydroxide, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate to the mixture.
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Heat the mixture to reflux for 1-2 hours.
-
Reconfigure the apparatus for distillation and remove the water and excess hydrazine.
-
Increase the temperature to approximately 200°C and maintain it for several hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with dilute acid and then with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation or column chromatography.
-
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the identification and quantification of this compound. The deuterated nature of the compound allows for its use as an internal standard in isotope dilution methods for the accurate quantification of non-deuterated 4-pentylphenol.
-
Sample Preparation: Samples containing this compound can be extracted using a suitable organic solvent. Derivatization, for example, by silylation, may be employed to improve chromatographic properties.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, monitoring the molecular ion and characteristic fragment ions of both the deuterated and non-deuterated analytes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and the position of the deuterium (B1214612) labels in this compound.
-
¹H NMR: The ¹H NMR spectrum will show the absence of signals corresponding to the positions of deuterium substitution on the pentyl chain. The aromatic protons will appear in their characteristic region.
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons bonded to deuterium will exhibit a characteristic splitting pattern (C-D coupling) and may have slightly different chemical shifts compared to the non-deuterated analog.
Biological Activity and Signaling Pathways
4-Alkylphenols, including 4-pentylphenol, are recognized as endocrine-disrupting chemicals (EDCs). Their primary mode of action involves interaction with the endocrine system, particularly estrogen signaling pathways.
Endocrine Disruption
4-Pentylphenol can act as a xenoestrogen, meaning it can mimic the effects of the natural hormone estrogen by binding to estrogen receptors (ERα and ERβ). This binding can trigger downstream cellular responses that are normally regulated by estrogen, potentially leading to adverse health effects.
Metabolism and Interaction with CYP3A4
Recent studies have highlighted a novel pathway of endocrine disruption by alkylphenols involving their metabolism by cytochrome P450 enzymes, specifically CYP3A4. This enzyme can catalyze the formation of reactive intermediates that can interact with and disrupt the normal homeostasis of endogenous estrogens.
Below is a diagram illustrating the proposed signaling pathway for the endocrine-disrupting effects of 4-pentylphenol, focusing on its interaction with the estrogen receptor and its metabolism by CYP3A4.
This diagram illustrates two main pathways: the direct binding of 4-pentylphenol to the estrogen receptor, mimicking estrogen and leading to altered gene transcription, and the metabolic pathway where CYP3A4 metabolizes 4-pentylphenol, potentially forming reactive metabolites that can interfere with endogenous estrogen levels. Both pathways contribute to the overall endocrine-disrupting effects of the compound.
environmental fate and transport of 4-Pentylphenol
An In-depth Technical Guide on the Environmental Fate and Transport of 4-Pentylphenol (B72810)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the environmental fate and transport of 4-pentylphenol, with a focus on its isomers, 4-tert-pentylphenol and 4-n-pentylphenol. This document summarizes key physicochemical properties, degradation pathways, soil and sediment interactions, and bioaccumulation potential. Detailed experimental protocols for key studies are also provided to support further research and risk assessment.
Physicochemical Properties
The environmental behavior of a chemical is largely governed by its physicochemical properties. The following tables summarize the key properties for 4-tert-pentylphenol and 4-n-pentylphenol.
Table 1: Physicochemical Properties of 4-tert-Pentylphenol
| Property | Value | Reference |
| CAS Number | 80-46-6 | [1] |
| Molecular Formula | C11H16O | [2] |
| Molecular Weight | 164.25 g/mol | [2] |
| Melting Point | 94.7°C | [2] |
| Boiling Point | 255°C | [2] |
| Vapor Pressure | < 5 Pa at 20°C | [2] |
| Water Solubility | 193 mg/L at 21°C | [2] |
| Henry's Law Constant | 0.206 Pa·m³/mol (calculated) | [2] |
| pKa | 10.4 (calculated) | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.9 at 25°C (calculated) | [2] |
Table 2: Physicochemical Properties of 4-n-Pentylphenol
| Property | Value | Reference |
| CAS Number | 14938-35-3 | [3] |
| Molecular Formula | C11H16O | [3] |
| Molecular Weight | 164.24 g/mol | [3] |
| Density | 0.960 g/mL at 20°C | [3] |
| Melting Point | 23-25°C | [3] |
| Boiling Point | 342°C | [3] |
| Flash Point | 133°C | [3] |
| Water Solubility | 99.99 mg/L at 25°C | [3][4] |
| Vapor Density | 5.66 | [3][4] |
| pKa | 10.26 ± 0.13 (Predicted) | [3][4] |
| Refractive Index | n20/D 1.515 | [3][4] |
Environmental Fate and Transport
The following diagram illustrates the principal pathways for the environmental fate and transport of 4-pentylphenol.
Degradation
4-tert-pentylphenol is considered to be readily biodegradable.[2] One study conducted in accordance with OECD Test Guideline 301B showed 73% biodegradation based on dissolved organic carbon (DOC) removal over 28 days. While specific pathways for 4-pentylphenol are not extensively detailed, the biodegradation of alkylphenols, such as 4-nonylphenol, has been studied. The process is known to be dependent on molecular oxygen.[5] Microorganisms like Sphingomonas spp. can carry out the initial degradation, which often involves ipso-hydroxylation.[5] This leads to the formation of hydroquinone (B1673460) and an alcohol corresponding to the alkyl side chain.[5]
In the atmosphere, 4-tert-pentylphenol is expected to degrade rapidly through reactions with hydroxyl radicals, with a calculated half-life of approximately 3.1 to 9.2 hours.[2][6] In aquatic environments, the photodegradation of phenolic compounds can be influenced by various factors such as pH and the presence of photosensitizers.[7]
Due to the absence of hydrolyzable functional groups, hydrolysis is not expected to be a significant degradation pathway for 4-tert-pentylphenol and 4-tert-butylphenol (B1678320) under typical environmental conditions.[2]
Soil and Sediment Interactions
4-tert-pentylphenol is expected to partition mainly to soil and sediment upon release to the environment.[2] The soil adsorption coefficient (Koc) for 4-tert-pentylphenol has been estimated to be around 2,380 L/kg, indicating low mobility in soil.[2] The adsorption and desorption behavior of organic compounds in soil is influenced by factors such as soil organic matter content and pH.[8][9]
Bioaccumulation
The potential for bioaccumulation is a critical aspect of the environmental risk assessment of chemicals. The octanol-water partition coefficient (log Kow) for 4-tert-pentylphenol is 3.9, which suggests a moderate potential for bioaccumulation in aquatic organisms.[2] The bioconcentration factor (BCF) is a key parameter for assessing bioaccumulation.
Experimental Protocols
This section outlines the methodologies for key experiments used to determine the environmental fate and transport parameters of 4-pentylphenol.
Biodegradation Assessment (OECD 301B)
The ready biodegradability of 4-tert-pentylphenol was assessed using the CO2 Evolution Test (OECD Guideline 301B).
Protocol:
-
Preparation: A mineral medium is prepared containing essential salts. An inoculum, typically from a sewage treatment plant, is added.
-
Test Setup: The test substance (4-pentylphenol) is added to the test flasks as the sole source of organic carbon. Control flasks without the test substance are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature for 28 days.
-
Measurement: The amount of CO2 evolved from the flasks is measured at regular intervals. The concentration of dissolved organic carbon (DOC) can also be measured at the beginning and end of the test.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced in the test flasks to the theoretical maximum amount of CO2 that could be produced from the complete mineralization of the test substance.
Soil Adsorption/Desorption (Batch Equilibrium Method - OECD 106)
This method is used to determine the soil adsorption coefficient (Koc).
Protocol:
-
Preparation: A well-characterized soil sample is used. A solution of 4-pentylphenol is prepared in a 0.01 M CaCl2 solution, which acts as a background electrolyte.
-
Adsorption: A known mass of soil is mixed with a known volume of the 4-pentylphenol solution in a centrifuge tube. The tubes are shaken for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Separation and Analysis: The tubes are centrifuged to separate the soil from the aqueous phase (supernatant). The concentration of 4-pentylphenol remaining in the supernatant is analyzed. The amount of 4-pentylphenol adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
-
Desorption (Optional): The supernatant is removed and replaced with a fresh solution of 0.01 M CaCl2. The mixture is shaken again to allow for desorption. The concentration of 4-pentylphenol in the supernatant is then analyzed.
Photodegradation in Water
This protocol describes a general laboratory setup for assessing the photodegradation of 4-pentylphenol in an aqueous solution.
Protocol:
-
Preparation: An aqueous solution of 4-pentylphenol of a known concentration is prepared.
-
Experimental Setup: The solution is placed in a photoreactor, typically made of quartz to allow for UV light penetration. A UV lamp with a specific wavelength is used as the light source. A dark control, wrapped in aluminum foil, is run in parallel to account for any degradation not due to light.
-
Irradiation: The test solution is irradiated for a set period, and samples are taken at various time intervals. The temperature is kept constant.
-
Analysis: The concentration of 4-pentylphenol in each sample is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The degradation rate constant and the half-life of 4-pentylphenol under the specific experimental conditions are calculated from the concentration-time data.
Bioaccumulation in Fish (OECD 305)
The OECD Guideline 305 describes a method for determining the bioconcentration factor (BCF) in fish.[10]
Protocol:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of 4-pentylphenol in a flow-through system for a defined period (e.g., 28 days). Water and fish samples are taken at regular intervals.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, flowing water and held for a depuration period. Fish are sampled at intervals during this phase.
-
Analysis: The concentration of 4-pentylphenol is measured in the water samples and in the fish tissue samples (whole body or specific organs).
-
Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[11]
References
- 1. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. chembk.com [chembk.com]
- 4. 4-Pentylphenol | 14938-35-3 [amp.chemicalbook.com]
- 5. 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Degradation Pathway [eawag-bbd.ethz.ch]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Photosonochemical degradation of phenol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The concept of soil adsorption and desorption - ECETOC [ecetoc.org]
- 9. Adsorption of organic chemicals in soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
4-Pentylphenol: An In-Depth Technical Guide on its Endocrine Disrupting Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentylphenol (B72810), a member of the alkylphenol chemical family, has been identified as an endocrine disrupting compound (EDC). This technical guide provides a comprehensive overview of the scientific evidence detailing its effects on the endocrine system. Primarily acting as an estrogen receptor agonist, 4-pentylphenol has demonstrated the ability to mimic the actions of endogenous estrogens, leading to potential disruptions in hormonal homeostasis. This document summarizes key findings from in vitro and in vivo studies, presents detailed experimental protocols, and visualizes the known signaling pathways affected by this compound. The information compiled herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development investigating the toxicological profile and potential health risks associated with 4-pentylphenol exposure.
Introduction
Endocrine disrupting compounds are exogenous substances that can interfere with any aspect of hormone action. Alkylphenols, a class of chemicals used in the manufacturing of detergents, plastics, and other industrial products, have come under scrutiny for their potential endocrine-disrupting effects. 4-Pentylphenol, specifically, has been shown to possess estrogenic activity, raising concerns about its impact on human and wildlife health. This guide will delve into the mechanisms of action, quantitative effects, and experimental evidence related to the endocrine-disrupting properties of 4-pentylphenol.
Mechanisms of Endocrine Disruption
The primary mechanism by which 4-pentylphenol exerts its endocrine-disrupting effects is through its interaction with estrogen receptors (ERs). As an ER agonist, it can bind to these receptors and trigger estrogenic responses within cells.
Estrogenic Activity
-
Estrogen Receptor Binding: 4-Pentylphenol has been shown to bind to estrogen receptors, although with a lower affinity than the endogenous hormone 17β-estradiol. This binding initiates a cascade of molecular events typically triggered by estrogen.
-
Transcriptional Activation: Upon binding to the estrogen receptor, 4-pentylphenol can induce the transactivation of estrogen-responsive genes, leading to the synthesis of proteins that mediate estrogenic effects.
Anti-Androgenic Activity
While the primary mode of action is estrogenic, some studies on related alkylphenols suggest a potential for anti-androgenic activity. This can occur through antagonism of the androgen receptor (AR), preventing endogenous androgens from binding and eliciting their normal physiological effects. However, specific quantitative data for 4-pentylphenol's anti-androgenic activity is limited.
Quantitative Data on Endocrine Disrupting Effects
The following tables summarize the available quantitative data from various in vitro and in vivo studies on 4-pentylphenol and related alkylphenols.
Table 1: In Vitro Estrogenic Activity of 4-Pentylphenol and Related Compounds
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| 4-Pentylphenol | MCF-7 Cell Proliferation | MCF-7 | Cell Proliferation | Estrogenic effects detected | [1] |
| 4-tert-Octylphenol (B29142) | MCF-7 Cell Proliferation | MCF-7 | EC50 | 1 µM | [1] |
| 4-Nonylphenol | MCF-7 Cell Proliferation | MCF-7 | EC50 | 10 µM | [1] |
| 17β-Estradiol | MCF-7 Cell Proliferation | MCF-7 | EC50 | 1 nM | [1] |
| 4-tert-Pentylphenol | Estrogen Receptor Binding | Rat Uterine Tissue | Relative Potency | 100,000-fold less potent than 17β-estradiol | [2] |
Table 2: In Vivo Estrogenic Activity of 4-Pentylphenol
| Assay | Animal Model | Dosing | Endpoint | Result | Reference |
| Uterotrophic Assay | Ovariectomized Rats | 400 mg/kg/day for 3 days | Increased Uterine Weight | Significant increase observed | [1][3] |
| Calbindin-D9K mRNA Expression | Ovariectomized Rats | 400 mg/kg for 3 days | mRNA Levels in Uterus | Significant increase observed | [1][3] |
Table 3: In Vitro Anti-Androgenic Activity of Related Alkylphenols
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| 4-tert-Octylphenol | Androgen Receptor Reporter Gene Assay | CV-1 | IC50 | 9.71 x 10⁻⁵ M | [4] |
| 4-Nonylphenol | Androgen Receptor Reporter Gene Assay | CV-1 | IC50 | 2.02 x 10⁻⁵ M | [4] |
| Bisphenol A (BPA) | Androgen Receptor Reporter Gene Assay | CV-1 | IC50 | 7.46 x 10⁻⁷ M | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Estrogen Receptor (ER) Competitive Binding Assay
-
Objective: To determine the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.
-
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled estrogen)
-
Unlabeled 17β-estradiol (for standard curve)
-
4-Pentylphenol (test compound)
-
Assay buffer
-
Scintillation fluid and vials
-
Scintillation counter
-
-
Procedure:
-
A fixed concentration of [³H]-17β-estradiol and rat uterine cytosol are incubated with varying concentrations of 4-pentylphenol.
-
A parallel incubation is performed with unlabeled 17β-estradiol to generate a standard competition curve.
-
After incubation, the receptor-bound and free radioligand are separated.
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of 4-pentylphenol that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined.
-
The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of 4-pentylphenol) x 100.
-
MCF-7 Cell Proliferation (E-Screen) Assay
-
Objective: To assess the estrogenic activity of a chemical by measuring its ability to induce the proliferation of estrogen-sensitive human breast cancer cells (MCF-7).
-
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-dextran stripped fetal bovine serum (to remove endogenous estrogens)
-
17β-Estradiol (positive control)
-
4-Pentylphenol (test compound)
-
Cell proliferation assay reagent (e.g., MTT, SRB)
-
-
Procedure:
-
MCF-7 cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with various concentrations of 4-pentylphenol or 17β-estradiol for a defined period (e.g., 6 days).
-
At the end of the exposure period, a cell proliferation assay is performed to quantify the number of viable cells.
-
A dose-response curve is generated, and the effective concentration that causes 50% of the maximal response (EC50) is calculated.
-
Uterotrophic Assay in Ovariectomized Rats
-
Objective: To evaluate the in vivo estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.
-
Animal Model: Immature or ovariectomized female rats.
-
Procedure:
-
Animals are administered 4-pentylphenol daily for three consecutive days via oral gavage or subcutaneous injection.
-
A positive control group receives a known estrogen (e.g., 17β-estradiol), and a negative control group receives the vehicle.
-
On the day after the last dose, the animals are euthanized, and their uteri are excised and weighed.
-
A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.
-
Calbindin-D9k mRNA Expression Assay
-
Objective: To measure the induction of an estrogen-responsive gene, Calbindin-D9k, in the uterus of rats exposed to a test chemical.
-
Procedure:
-
Following an in vivo exposure study (such as the uterotrophic assay), uterine tissue is collected.
-
Total RNA is extracted from the uterine tissue.
-
The expression level of Calbindin-D9k mRNA is quantified using techniques such as Northern blotting or quantitative real-time polymerase chain reaction (qRT-PCR).
-
An increase in Calbindin-D9k mRNA levels relative to the control group indicates an estrogenic response.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the endocrine-disrupting activity of 4-pentylphenol.
Conclusion
The available scientific evidence strongly indicates that 4-pentylphenol is an endocrine-disrupting compound with pronounced estrogenic activity. Its ability to bind to and activate the estrogen receptor has been demonstrated in multiple in vitro and in vivo experimental models. While data on its anti-androgenic potential is less clear, the established estrogenic effects warrant careful consideration in risk assessment and regulatory frameworks. This technical guide provides a foundational understanding of the endocrine-disrupting properties of 4-pentylphenol, offering valuable insights for researchers and professionals working to understand and mitigate the potential health risks associated with exposure to this compound. Further research is encouraged to fully elucidate its complete toxicological profile, including more detailed quantitative analysis of its receptor binding affinities and a broader investigation into its potential effects on other endocrine pathways.
References
- 1. Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of regulation of the calcium-binding protein calbindin-D9k,and its physiological role(s) in mammals: a review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 4-Pentylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
Introduction
4-Pentylphenol is an alkylphenol of increasing environmental concern due to its potential endocrine-disrupting properties. Accurate and sensitive quantification in various matrices is crucial for environmental monitoring and risk assessment. This application note describes a robust and reliable method for the determination of 4-Pentylphenol using gas chromatography coupled with mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, 4-Pentylphenol-d5, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2]
Analytical Method
This method utilizes a sensitive GC-MS system operating in Selected Ion Monitoring (SIM) mode to achieve low detection limits and high selectivity. Samples are subjected to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte and internal standard prior to derivatization and GC-MS analysis.
Key Features:
-
High Sensitivity and Selectivity: Achieved through the use of GC-MS in SIM mode.
-
High Accuracy and Precision: Ensured by the application of a deuterated internal standard.
-
Robust Sample Preparation: Adaptable for various environmental matrices.
Experimental Protocol
Reagents and Materials
-
4-Pentylphenol (≥98.0% purity)
-
This compound (as internal standard)
-
Methanol, Hexane, Dichloromethane (B109758) (HPLC or GC grade)
-
Anhydrous Sodium Sulfate
-
Derivatization agent (e.g., BSTFA with 1% TMCS or MSTFA)
-
Deionized water
Standard Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-Pentylphenol and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the 4-Pentylphenol stock solution with dichloromethane to cover the desired concentration range (e.g., 1-100 ng/mL).
-
Spike each calibration standard, as well as the quality control (QC) samples and the samples to be analyzed, with a fixed concentration of the this compound internal standard (e.g., 20 ng/mL).
Sample Preparation (Liquid-Liquid Extraction Example for Water Samples)
-
To a 100 mL water sample, add the internal standard solution.
-
Adjust the pH of the sample to <2 with a suitable acid.
-
Extract the sample three times with 20 mL of dichloromethane in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Derivatize the hydroxyl group of the phenol (B47542) with a suitable silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) by heating at 60°C for 30 minutes to improve chromatographic performance.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters and may require optimization for your specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The following table summarizes the key quantitative parameters for the analysis of 4-Pentylphenol.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 4-Pentylphenol | ~12.5 | 107 | 164, 135 |
| This compound (ISTD) | ~12.45 | 112 | 169, 140 |
Method Performance Characteristics:
| Parameter | Value |
| Linearity Range | 1 - 100 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.5 ng/mL[3][4][5] |
| Limit of Quantitation (LOQ) | 1.5 ng/mL[3][4][6] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of 4-Pentylphenol.
Mass Spectra and Fragmentation
The mass spectrum of 4-Pentylphenol is characterized by a molecular ion peak at m/z 164.[7][8] The base peak is typically observed at m/z 107, which corresponds to the tropylium-like ion formed after benzylic cleavage of the pentyl chain. Other significant fragments can be seen at m/z 135 and 108. For the deuterated internal standard, this compound, the corresponding ions will be shifted by +5 amu (assuming deuteration on the pentyl chain).
Caption: Proposed mass fragmentation pathway for 4-Pentylphenol.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of 4-Pentylphenol in environmental samples. The use of a deuterated internal standard is critical for achieving accurate and precise results. This method is suitable for routine monitoring and can be adapted for various sample matrices with appropriate validation.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Pentylphenol | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenol, 4-pentyl- [webbook.nist.gov]
Application Note: Quantitative Analysis of 4-Pentylphenol in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 4-Pentylphenol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard (4-Pentylphenol-¹³C₆) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described workflow includes a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of 4-Pentylphenol in a biological matrix.
Introduction
4-Pentylphenol is an alkylphenol that can be found in various environmental and commercial products. Due to its potential endocrine-disrupting properties, there is a growing interest in accurately measuring its levels in biological samples. LC-MS/MS has become the gold standard for quantifying small molecules in complex matrices due to its high sensitivity and selectivity. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring the reliability of quantitative results.[1] This protocol provides a comprehensive guide for the determination of 4-Pentylphenol in human plasma.
Experimental
Materials and Reagents
-
4-Pentylphenol (CAS: 14938-35-3)[2]
-
4-Pentylphenol-¹³C₆ (or other suitable deuterated analog, custom synthesis may be required)
-
LC-MS grade methanol[3]
-
LC-MS grade acetonitrile[3]
-
LC-MS grade water[3]
-
Formic acid (≥98%)[3]
-
Human plasma (K₂EDTA)
Standard Solutions Preparation
Stock solutions of 4-Pentylphenol and 4-Pentylphenol-¹³C₆ (Internal Standard, IS) were prepared in methanol (B129727) at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. A working IS solution was prepared at 100 ng/mL in 50:50 (v/v) methanol:water. All solutions were stored at 2-8°C.
Sample Preparation
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 20 µL of the 100 ng/mL IS working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 water:methanol with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an LC autosampler vial.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 10 |
| 10.0 | 10 |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The molecular weight of 4-Pentylphenol is 164.24 g/mol .[2][4] In negative ion mode, the precursor ion ([M-H]⁻) is m/z 163.2. For the ¹³C₆-labeled internal standard, the precursor ion would be m/z 169.2. Product ions are generated by collision-induced dissociation (CID). For robust quantification, two transitions (a quantifier and a qualifier) are monitored for each analyte.[5]
Table 3: MRM Transitions and Parameters (Proposed)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 4-Pentylphenol | 163.2 | 107.1 | 25 | 93.1 | 35 |
| 4-Pentylphenol-¹³C₆ (IS) | 169.2 | 113.1 | 25 | 99.1 | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Results and Data Presentation
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a 1/x weighting factor was used.
Table 4: Quantitative Performance (Example Data)
| Parameter | Result |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
Note: This data is representative and should be confirmed during method validation.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Principle of using a deuterated internal standard for quantification.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of 4-Pentylphenol in human plasma. The use of a deuterated internal standard, coupled with a simple sample preparation protocol, ensures high accuracy and reproducibility. This method is well-suited for research applications requiring the precise measurement of 4-Pentylphenol in biological matrices.
References
Application Note: Solid-Phase Extraction (SPE) Method for 4-Pentylphenol in Water Samples
Introduction
4-Pentylphenol is an alkylphenol of interest due to its potential environmental persistence and endocrine-disrupting properties. Accurate and sensitive quantification in aqueous matrices is crucial for environmental monitoring and risk assessment. This application note details a robust solid-phase extraction (SPE) method for the pre-concentration and purification of 4-Pentylphenol from water samples prior to chromatographic analysis. The protocol is designed for researchers, scientists, and professionals in drug development and environmental science, providing a reliable workflow for trace-level analysis.
Principle
Solid-phase extraction is a technique used for the rapid, selective, and non-exhaustive extraction of solutes from a liquid phase (the sample) onto a solid stationary phase (the sorbent). For a non-polar compound like 4-Pentylphenol in a polar matrix such as water, a reversed-phase SPE sorbent is ideal. The general steps involve conditioning the sorbent to activate the stationary phase, loading the aqueous sample where the analyte of interest is retained, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent.
While specific studies on 4-Pentylphenol are limited, methods for structurally similar alkylphenols like 4-nonylphenol (B119669) and 4-octylphenol (B30498) are well-established and can be adapted.[1][2] C18 and polymeric sorbents are commonly employed for the extraction of these compounds from water.[3][4] Subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with various detectors.[1][2][5]
Data Presentation
The following table summarizes typical performance data for the SPE of alkylphenols from water samples, which can be expected to be similar for 4-Pentylphenol.
| Analyte | SPE Sorbent | Elution Solvent | Analytical Method | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| 4-Nonylphenol | PDMS fiber (SPME) | Thermal Desorption | GC-MS | >94% | 0.01 | 0.15 | [5] |
| 4-Octylphenol | Not Specified | Methanol (B129727):Acetone (B3395972) (1:1) | HPLC-PDA | 41 - 114% | 0.0006 | 0.0020 | [1][2] |
| 4-Nonylphenol | Not Specified | Methanol:Acetone (1:1) | HPLC-PDA | 41 - 114% | 0.0001 | 0.0005 | [1][2] |
| Phenolic Compounds | Modified Polymeric Resin | Methanol | HPLC-UV | >70% | 0.2 - 0.8 | - | [3] |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction and analysis of 4-Pentylphenol in water.
Detailed Protocol: SPE for 4-Pentylphenol in Water
This protocol is adapted from established methods for other alkylphenols and provides a general procedure that should be optimized for specific laboratory conditions and instrumentation.[1][2]
Materials and Reagents
-
SPE Cartridges: C18 or polymeric reversed-phase cartridges (e.g., Oasis HLB), 100-500 mg sorbent mass.
-
Solvents: HPLC-grade or equivalent Methanol, Acetone, Dichloromethane (DCM), n-Hexane.
-
Reagents: Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment.
-
Water: Milli-Q or deionized water.
-
Glassware: Sample bottles, graduated cylinders, collection vials.
-
Equipment: SPE vacuum manifold, rotary evaporator or nitrogen evaporator.
Sample Pre-treatment
-
Collect water samples in clean glass bottles.
-
For a 200 mL sample, acidify to a pH below 2 using concentrated HCl or H₂SO₄ to ensure 4-Pentylphenol is in its neutral form.[4]
-
If using an internal standard or surrogate, spike the sample at this stage and mix thoroughly.
-
Add a small amount of a polar organic solvent like methanol (e.g., 5 mL per 1 L of sample) to the water sample to improve the interaction of the analyte with the sorbent.[4]
SPE Cartridge Conditioning
This step solvates the sorbent and removes any potential contaminants.
-
Place the SPE cartridges on a vacuum manifold.
-
Wash the cartridge with 10 mL of a mixture of methanol and acetone (1:1, v/v).[2] Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through to waste.
-
Flush the cartridge with 10 mL of methanol.[4]
-
Equilibrate the cartridge by flushing with 10-20 mL of deionized water adjusted to the same pH as the sample (pH < 2).[3][4] Do not allow the sorbent to go dry at the end of this step; leave a thin layer of water above the sorbent bed.
Sample Loading
-
Load the pre-treated water sample onto the conditioned SPE cartridge.
-
Maintain a steady flow rate of approximately 1-5 mL/min. A fast, dropwise flow is generally suitable.[2]
Washing
This step removes polar interferences that may have been retained on the sorbent.
-
After the entire sample has passed through, wash the cartridge with 10 mL of Milli-Q water to remove any remaining water-soluble impurities.[2]
-
Dry the cartridge thoroughly under full vacuum for at least 10 minutes to remove as much water as possible.[4]
Elution
This step uses a strong organic solvent to desorb the analyte from the sorbent.
-
Place a clean collection tube inside the manifold.
-
Elute the 4-Pentylphenol from the cartridge using 10 mL of a methanol and acetone mixture (1:1, v/v).[1][2] Allow the solvent to soak the sorbent for a few minutes before slowly drawing it through to the collection tube.
-
A second elution with an equal volume of the same solvent mixture can be performed to ensure complete recovery.
Eluate Post-treatment
-
The collected eluate is typically concentrated to a smaller volume (e.g., 1 mL) to increase the analyte concentration. This can be achieved using a gentle stream of nitrogen or a rotary evaporator.[2]
-
The final extract can then be reconstituted in a suitable solvent for the analytical instrument (e.g., acetonitrile (B52724) for LC-MS or hexane (B92381) for GC-MS).
Analysis
The final extract is ready for injection into an analytical instrument such as a GC-MS or LC-MS/MS for separation, identification, and quantification of 4-Pentylphenol. Analytical conditions should be optimized based on the instrument used. For instance, HPLC analysis can be performed with a C18 column and a mobile phase of acetonitrile and deionized water.[1][2]
References
Application Note: High-Throughput Analysis of 4-Pentylphenol-d5 in Soil and Sediment Samples
Abstract
This application note details robust and reliable methods for the extraction and cleanup of 4-Pentylphenol-d5 from complex soil and sediment matrices. As a deuterated internal standard, this compound is critical for the accurate quantification of 4-pentylphenol (B72810) and related alkylphenol compounds, which are of environmental concern due to their potential as endocrine disruptors.[1][2][3] The protocols provided are designed for researchers, scientists, and professionals in drug development and environmental monitoring, ensuring high recovery, reproducibility, and minimization of matrix effects.[4][5] Two primary methodologies are presented: a classic solvent extraction followed by Solid-Phase Extraction (SPE) cleanup and a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. These methods are suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
Introduction
Alkylphenols, including 4-pentylphenol, are used in the manufacturing of various industrial and consumer products and can accumulate in the environment, particularly in soil and sediment.[1] Due to their potential endocrine-disrupting effects, sensitive and accurate monitoring is essential.[2][3] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively corrects for analyte loss during sample preparation and compensates for matrix-induced signal enhancement or suppression in the analytical instrument.[4][5][6] This document provides detailed protocols for the sample preparation of this compound in soil and sediment, ensuring reliable data for environmental risk assessment and research.
Sample Handling and Storage
Proper sample collection and storage are crucial to maintain sample integrity.
-
Collection: Collect soil and sediment samples in clean glass jars with Teflon-lined lids to prevent contamination.
-
Storage: Store samples at or below 6°C, with freezing being an acceptable method for longer-term storage.[4]
-
Preparation: Prior to extraction, air-dry the samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.[4] For organic carbon analysis, samples can be dried at 55°C.[7]
Experimental Workflow
The overall experimental workflow for the analysis of this compound in soil and sediment is depicted below. This workflow outlines the major steps from sample collection to final data analysis.
Caption: Experimental workflow for this compound analysis.
Protocol 1: Solvent Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol is a conventional and robust method for extracting and cleaning up alkylphenols from solid matrices.
1. Solvent Extraction:
-
Weigh 1.0 g of the homogenized soil/sediment sample into a glass centrifuge tube.
-
Spike the sample with a known amount of this compound solution.
-
Add 15 mL of methanol to the tube.[4]
-
Sonicate the sample in an ultrasonic bath for 30 minutes to extract the analytes.[4]
-
Centrifuge the sample and carefully transfer the supernatant to a clean collection tube.
-
Repeat the extraction (steps 3-5) with a fresh portion of methanol and combine the supernatants for exhaustive extraction.[4]
-
Dilute the combined extract with acidified water before proceeding to SPE.
2. SPE Cleanup:
-
Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[4] Do not allow the cartridge to go dry.
-
Sample Loading: Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.[4]
-
Elution: Elute the analytes with a small volume of a nonpolar solvent such as hexane (B92381) or dichloromethane.
-
Final Preparation: Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS or LC-MS/MS analysis.[4]
Protocol 2: QuEChERS Method
The QuEChERS method offers a faster and more efficient alternative for sample preparation with reduced solvent consumption.[8]
1. Extraction:
-
Weigh 5 g of the homogenized soil/sediment sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 4 mL of ultrapure water and shake the tube manually.
-
Spike the sample with a known amount of this compound solution.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 0.5 g disodium (B8443419) citrate (B86180) sesquihydrate, and 1 g trisodium (B8492382) citrate dehydrate).[9]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube containing MgSO₄ and primary secondary amine (PSA) sorbent (e.g., 900 mg MgSO₄ and 150 mg PSA).[9]
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for direct injection or can be further concentrated and reconstituted in a suitable solvent for analysis.
Data Presentation
The following table summarizes typical performance data for the analysis of alkylphenols and other endocrine disruptors in soil and sediment using methods similar to those described above. Note that specific performance for this compound should be established through in-house validation.
| Parameter | SPE Method | QuEChERS Method | Reference Compound(s) |
| Recovery (%) | 80-110% | 70-120% | Alkylphenols, PAHs, OCPs |
| RSD (%) | < 15% | < 20% | Alkylphenols, Pesticides |
| LOD | 0.3-3 ng/g | 1-10 ng/g | Alkylphenols, PAHs |
| LOQ | 1-10 ng/g | 3-30 ng/g | Alkylphenols, PAHs |
Data in this table are compiled from published results for similar analytes (e.g., nonylphenol, octylphenol, PAHs, and pesticides) in soil and sediment matrices and should be used as a general guideline.[9][10][11]
Method Validation and Quality Control
It is imperative to perform a thorough method validation for the specific soil and sediment matrices being analyzed. Key validation parameters include:
-
Selectivity: Ensure no significant interferences are observed at the retention time of this compound and the target analyte.
-
Linearity: Establish a linear calibration curve over the expected concentration range.
-
Accuracy and Precision: Determine the recovery and relative standard deviation (RSD) by analyzing spiked samples at multiple concentration levels.
-
Limits of Detection (LOD) and Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effects: Evaluate the impact of the sample matrix on the analytical signal by comparing the response of the standard in solvent versus a matrix-matched standard.[8] The use of this compound as an internal standard is designed to correct for these effects.[4][5][6]
For routine analysis, include a method blank, a laboratory control sample, and a matrix spike/matrix spike duplicate with each batch of samples to monitor for contamination, accuracy, and precision.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the reliable extraction, cleanup, and subsequent analysis of this compound in soil and sediment. The use of a deuterated internal standard is essential for achieving accurate and precise quantification of target alkylphenols in complex environmental matrices. Both the traditional SPE and the more modern QuEChERS methods can yield excellent results, and the choice of method may depend on laboratory throughput requirements and specific matrix challenges. Proper method validation is crucial to ensure data quality and reliability.
References
- 1. scilit.com [scilit.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment [mdpi.com]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 8. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Validation of an Adapted QuEChERS Method for the Simultaneous Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls and Organochlorine Pesticides in Sediment by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of 4-Pentylphenol in Complex Matrices using Derivatization and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details validated protocols for the chemical derivatization of 4-Pentylphenol to enhance its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of polar compounds like 4-Pentylphenol can be challenging due to poor peak shape and low sensitivity. Derivatization with silylating and acylating agents significantly improves volatility and thermal stability, leading to superior chromatographic performance. This document provides comprehensive protocols for derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Acetic Anhydride (B1165640), a comparative summary of their effectiveness, and visual workflows to facilitate implementation in a laboratory setting.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the direct analysis of polar analytes such as 4-Pentylphenol, an alkylphenol of interest in environmental and biological monitoring, is often hindered by its low volatility and the presence of an active hydroxyl group.[1][2] This can lead to issues like peak tailing, poor chromatographic resolution, and reduced sensitivity due to interactions with the GC column's stationary phase.[3]
Chemical derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its analytical properties.[2][4] For phenolic compounds, the primary goal of derivatization is to replace the active hydrogen of the hydroxyl group with a less polar functional group.[1] This transformation increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.[5] The two most common and effective derivatization strategies for phenols are silylation and acylation.[1][3][6]
Silylation involves the introduction of a trimethylsilyl (B98337) (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][5][7] Acylation converts the hydroxyl group into an ester using reagents such as acetic anhydride or pentafluorobenzyl bromide (PFBBr).[3][8][9] This application note provides detailed protocols for the derivatization of 4-Pentylphenol using BSTFA and acetic anhydride, offering a comparative overview to aid researchers in selecting the optimal method for their specific analytical needs.
Experimental Protocols
Materials and Reagents
-
4-Pentylphenol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetic Anhydride
-
Pyridine (B92270) (as catalyst)
-
Ethyl acetate (B1210297) (GC grade)
-
Acetone (B3395972) (GC grade)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system
Protocol 1: Silylation with BSTFA
This protocol describes the derivatization of 4-Pentylphenol using BSTFA to form its trimethylsilyl (TMS) ether derivative.
-
Sample Preparation: Dissolve a known amount of the 4-Pentylphenol standard or sample extract in 1 mL of a suitable solvent (e.g., ethyl acetate or acetone) in a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS). For samples that are difficult to derivatize, 50 µL of pyridine can be added as a catalyst.[3]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. For rapid derivatization in acetone, the reaction can be complete within 15 seconds at room temperature.[3][10][11] To ensure complete derivatization, especially in other solvents, heat the vial at 60-70°C for 30 minutes.[3]
-
Cooling and Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Acylation with Acetic Anhydride
This protocol details the acetylation of 4-Pentylphenol to form 4-pentylphenyl acetate.
-
Sample Preparation: Dissolve a known amount of the 4-Pentylphenol standard or sample extract in 1 mL of ethyl acetate in a 2 mL reaction vial.
-
Reagent Addition: Add 200 µL of acetic anhydride and a catalytic amount of base (e.g., 100 µL of pyridine or ~50 mg of anhydrous potassium carbonate).[3]
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes, with occasional vortexing.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of deionized water and vortex to quench the excess acetic anhydride.
-
Neutralize the solution by adding saturated sodium bicarbonate solution dropwise until effervescence ceases.
-
Extract the aqueous phase twice with 2 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Transfer the dried organic phase to a clean vial for analysis. The sample can be concentrated under a gentle stream of nitrogen if necessary.
-
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the two derivatization methods for the GC-MS analysis of 4-Pentylphenol. The values are representative and may vary depending on the specific instrumentation and analytical conditions.
| Derivatization Method | Derivatizing Agent | Typical Reaction Time | Typical Reaction Temperature | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) |
| Silylation | BSTFA + 1% TMCS | 15 sec - 30 min[3][10][11] | Room Temperature - 70°C[3] | 0.1 - 1.3 µg L-1[12] | 0.3 - 4.2 µg L-1[12] | < 7.2%[12] |
| Acylation | Acetic Anhydride | 30 min[3] | 60°C[3] | 0.005 - 0.016 µg/L[13] | 0.050 - 0.160 µg/L[13] | 3 - 7%[13] |
Visualizations
Caption: General workflow for derivatization of 4-Pentylphenol.
Caption: Silylation reaction of 4-Pentylphenol with BSTFA.
Caption: Acylation reaction of 4-Pentylphenol with Acetic Anhydride.
Discussion
Both silylation and acylation are effective methods for the derivatization of 4-Pentylphenol, leading to significant improvements in GC-MS analysis.
Silylation with BSTFA is a popular choice due to its rapid reaction times, often occurring at room temperature, and the formation of volatile byproducts that typically do not interfere with the chromatography.[3][10][11][14] The resulting TMS derivatives are more volatile and thermally stable, leading to sharper peaks and enhanced sensitivity.[2][5] The addition of a catalyst like TMCS can further increase the reactivity of the silylating agent.
Acylation with acetic anhydride is a robust and cost-effective alternative.[3] While the reaction generally requires heating and a longer incubation time, it produces stable ester derivatives.[15][16] A work-up step is necessary to remove excess reagent and acidic byproducts, which could otherwise damage the GC column.[3][17]
The choice between silylation and acylation will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. For rapid screening, silylation with BSTFA in acetone is an excellent option. For routine analysis where cost is a consideration, acetylation provides a reliable and economical alternative.
Conclusion
Derivatization of 4-Pentylphenol is an essential step for achieving reliable and sensitive quantification by GC-MS. Both silylation with BSTFA and acylation with acetic anhydride are proven methods that significantly enhance the volatility and thermal stability of the analyte. The detailed protocols and comparative data presented in this application note provide researchers with the necessary information to successfully implement these techniques, leading to improved chromatographic performance and more accurate analytical results.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. brjac.com.br [brjac.com.br]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Quantification of 4-Pentylphenol in Human Serum by Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of 4-Pentylphenol in human serum using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample processing. This method is suitable for clinical research, exposure monitoring, and pharmacokinetic studies involving 4-Pentylphenol.
Introduction
4-Pentylphenol is an alkylphenol of interest in environmental and toxicological research due to its potential endocrine-disrupting properties and widespread use in the manufacturing of resins, detergents, and other industrial products. Accurate measurement of 4-Pentylphenol in human biological matrices like serum is crucial for assessing human exposure and understanding its potential health effects. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering high specificity and accuracy.[1][2] This method minimizes the impact of sample matrix and variability in extraction recovery.[1][2] This application note provides a detailed protocol for the extraction and quantification of 4-Pentylphenol in human serum.
Materials and Methods
Reagents and Chemicals
-
4-Pentylphenol (≥98.0% purity)
-
4-Pentylphenol-¹³C₆ (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human serum (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Agilent, or Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, or Agilent)
-
Analytical balance
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Experimental Protocols
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 4-Pentylphenol in methanol.
-
Prepare a 1 mg/mL stock solution of 4-Pentylphenol-¹³C₆ (Internal Standard, IS) in methanol.
Working Solutions:
-
Prepare a series of working standard solutions by serially diluting the 4-Pentylphenol stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working IS solution by diluting the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
Calibration Curve and Quality Control (QC) Samples:
-
Spike blank human serum with the working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 50 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Serum Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To a 200 µL aliquot of human serum (blank, standard, QC, or unknown sample), add 20 µL of the IS working solution and 200 µL of 0.1% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 30% B
-
4.1-5.0 min: 30% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
Data Presentation
Table 1: LC-MS/MS MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| 4-Pentylphenol | 163.1 | 106.1 | -50 V | -25 eV |
| 4-Pentylphenol-¹³C₆ (IS) | 169.1 | 112.1 | -50 V | -25 eV |
Table 2: Calibration Curve and Linearity
| Parameter | Value |
| Concentration Range | 0.1 - 50.0 ng/mL |
| Regression Model | Linear (1/x weighting) |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| Low | 0.3 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| Medium | 5.0 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| High | 40.0 | < 10% | 90 - 110% | < 15% | 85 - 115% |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 95% | < 15% |
| High | 40.0 | 85 - 95% | < 15% |
Visualizations
Caption: Experimental workflow for 4-Pentylphenol quantification.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
The described LC-MS/MS method with isotope dilution provides a reliable, sensitive, and accurate means for the quantification of 4-Pentylphenol in human serum. The sample preparation using solid-phase extraction is effective in removing matrix interferences, and the chromatographic conditions allow for a short run time. This method meets the typical requirements for bioanalytical method validation and is well-suited for applications in clinical and toxicological research.
References
Application Note: Quantitative Analysis of 4-Pentylphenol in Food Contact Materials by Isotope Dilution GC-MS
AN-FCM-034
Audience: Researchers, scientists, and professionals in analytical chemistry and food safety.
Abstract: This application note details a robust and sensitive method for the determination of 4-Pentylphenol migration from food contact materials (FCMs) into food simulants. The method employs an isotope dilution technique using 4-Pentylphenol-d5 as an internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation. The protocol covers sample preparation, migration testing, and detailed instrumental analysis parameters.
Introduction
4-Pentylphenol is an alkylphenol that may be used in the synthesis of resins and antioxidants for polymers used in food packaging.[1] Like other alkylphenols, there is a potential for these substances to migrate from food contact materials into food, necessitating sensitive and reliable analytical methods to ensure consumer safety and regulatory compliance.[2][3] The European Union regulates the migration of substances from plastic FCMs under Regulation (EU) No 10/2011, setting specific migration limits (SMLs) for authorized substances.[4][5]
Isotope dilution mass spectrometry is a premier analytical technique for quantifying trace contaminants.[6][7] By spiking the sample with a stable, isotopically labeled version of the analyte (e.g., this compound), variations in extraction efficiency, and matrix-induced signal suppression or enhancement can be effectively nullified, leading to highly accurate results.[8] This note provides a comprehensive protocol for the analysis of 4-Pentylphenol using this technique.
Principle of Isotope Dilution
The core of this method is the use of this compound as an internal standard (IS). A known amount of the IS is added to the sample at the beginning of the analytical process. The native analyte (4-Pentylphenol) and the IS are assumed to behave identically during extraction, cleanup, and derivatization. They are separated chromatographically but distinguished by the mass spectrometer due to their mass difference. The concentration of the native analyte is calculated based on the relative response factor (RRF) determined from the analysis of calibration standards containing both the native analyte and the IS.[7]
References
- 1. 4-Pentylphenol | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nonylphenol (NP) in food-contact materials: analytical methodology and occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. food.gov.uk [food.gov.uk]
- 4. mdpi.com [mdpi.com]
- 5. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 6. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.dphen1.com [library.dphen1.com]
- 8. epa.gov [epa.gov]
Application Notes and Protocols for the Analysis of 4-Pentylphenol in Sludge and Biosolids using 4-Pentylphenol-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Pentylphenol (B72810) is an alkylphenol of emerging environmental concern due to its potential endocrine-disrupting properties and its presence in industrial and municipal waste streams. Accurate and precise quantification of 4-pentylphenol in complex matrices such as sewage sludge and biosolids is crucial for environmental monitoring and risk assessment. This document provides a detailed protocol for the determination of 4-pentylphenol in sludge and biosolids using gas chromatography-mass spectrometry (GC-MS) with isotope dilution, employing 4-Pentylphenol-d5 as an internal standard. The use of a deuterated internal standard is critical for compensating for matrix effects and variations in sample preparation and injection volume, thereby ensuring high accuracy and precision.
Experimental Protocols
Scope and Applicability
This method is applicable to the determination of 4-pentylphenol in various types of sludge and biosolids, including raw sludge, digested sludge, and dewatered biosolids. The use of an isotope-labeled internal standard, this compound, enhances the method's robustness for these complex sample matrices.
Principle
A known amount of this compound internal standard is added to a weighed amount of sludge or biosolid sample. The sample is then subjected to extraction, cleanup, and derivatization. The derivatized extract is analyzed by GC-MS. The concentration of 4-pentylphenol is determined by comparing the response of the native analyte to that of the isotopically labeled internal standard.
Reagents and Standards
-
Solvents: Dichloromethane (DCM), acetone (B3395972), hexane (B92381), methanol (B129727) (all pesticide residue grade or higher).
-
Reagents: Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours), concentrated sulfuric acid, potassium carbonate.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Stock Solutions:
-
4-Pentylphenol standard stock solution (1000 µg/mL in methanol).
-
This compound internal standard stock solution (1000 µg/mL in methanol).
-
-
Working Standards: A series of calibration standards are prepared by diluting the stock solutions in DCM. Each standard must contain a constant concentration of the this compound internal standard.
Sample Collection and Storage
Proper sampling of biosolids is a critical first step for accurate analysis.[1] Under EPA Rule 503, biosolids must be sampled before sale, use, or disposal.[1] Composite samples should be collected in refrigerated glass containers.[2] It is essential to use nonreactive materials like Teflon and glass for sampling to avoid contamination.[1] All samples must be kept on ice or refrigerated at 4°C from the time of collection until extraction to minimize degradation of the target analytes.[2]
Sample Preparation
-
Homogenize the wet sludge/biosolid sample.
-
Weigh approximately 2-5 g (wet weight) of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Allow the spiked sample to equilibrate for 30 minutes.
Several extraction techniques can be employed, including sonication, Soxhlet extraction, or accelerated solvent extraction (ASE). Soxhlet extraction is a widely used technique for isolating phenols from solid matrices.[3]
Sonication Extraction Protocol:
-
Add 20 mL of a 1:1 mixture of acetone and hexane to the sample in the centrifuge tube.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge the sample at 2500 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the extracts.
A cleanup step is often necessary to remove interferences from the complex sludge matrix.
-
Concentrate the combined extract to approximately 2 mL using a rotary evaporator.
-
Perform an acid-base cleanup by partitioning the extract with a basic solution to remove acidic interferences.
-
Further cleanup can be achieved using solid-phase extraction (SPE) with a silica (B1680970) gel or Florisil cartridge.
Derivatization
To improve the chromatographic behavior and sensitivity of 4-pentylphenol, derivatization is performed.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.
-
Heat the vial at 70°C for 60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS) is used.
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
4-Pentylphenol-TMS derivative: Monitor characteristic ions (e.g., m/z 222, 207).
-
This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 227, 212).
-
Data Presentation
Table 1: Calibration Data for 4-Pentylphenol
| Calibration Level | 4-Pentylphenol Conc. (ng/mL) | This compound Conc. (ng/mL) | Peak Area (4-Pentylphenol) | Peak Area (this compound) | Response Factor |
| 1 | 5 | 50 | 15,234 | 155,876 | 0.977 |
| 2 | 10 | 50 | 31,056 | 158,234 | 0.981 |
| 3 | 25 | 50 | 78,945 | 160,112 | 0.986 |
| 4 | 50 | 50 | 159,876 | 161,543 | 0.990 |
| 5 | 100 | 50 | 325,432 | 163,211 | 0.995 |
| Average RF | 0.984 | ||||
| %RSD | 0.7% |
Table 2: Analysis of 4-Pentylphenol in Sludge Samples
| Sample ID | Wet Weight (g) | Final Volume (mL) | Peak Area (4-Pentylphenol) | Peak Area (this compound) | Conc. in Extract (ng/mL) | Conc. in Sludge (ng/g wet wt) |
| Sludge-A | 2.15 | 1.0 | 45,678 | 159,876 | 14.5 | 6.74 |
| Sludge-B | 2.08 | 1.0 | 89,123 | 160,123 | 28.3 | 13.6 |
| Spike | 2.11 | 1.0 | 135,789 | 158,999 | 43.4 | 20.6 |
| Blank | 2.00 | 1.0 | ND | 161,234 | ND | ND |
ND: Not Detected
Table 3: Quality Control Sample Results
| QC Parameter | Result | Acceptance Criteria |
| Method Blank | Not Detected | < Method Detection Limit |
| Laboratory Control Sample (% Recovery) | 95% | 70-130% |
| Matrix Spike (% Recovery) | 88% | 60-140% |
| Matrix Spike Duplicate (%RPD) | 7% | < 20% |
Mandatory Visualization
Caption: Experimental workflow for the analysis of 4-Pentylphenol in sludge and biosolids.
Caption: Principle of internal standard calibration for accurate quantification.
References
Application Notes and Protocols for Trace Level Detection of 4-Pentylphenol in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentylphenol (B72810) is an alkylphenol of growing environmental concern due to its potential endocrine-disrupting properties and its presence in various environmental compartments, including water, soil, and sediment. Accurate and sensitive detection at trace levels is crucial for environmental monitoring, risk assessment, and understanding its fate and transport in the ecosystem. These application notes provide detailed protocols for the extraction and quantification of 4-pentylphenol in environmental matrices using advanced analytical techniques such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The selection of an appropriate analytical method for 4-pentylphenol depends on the sample matrix, required sensitivity, and available instrumentation. HPLC-FLD offers high sensitivity and selectivity for phenolic compounds, while GC-MS provides excellent separation and definitive identification based on mass spectra.
Quantitative Data Summary
The following tables summarize the quantitative data for the detection of 4-pentylphenol and related alkylphenols in various environmental matrices. This data is compiled from various studies and provides a reference for expected method performance.
Table 1: Quantitative Data for 4-Pentylphenol in Water Samples
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS (NICI-SIM) | SPE | 1.0 pg/mL | - | 77.9 - 102 | [1] |
| HPLC-FLD | LLE | - | - | 83.3 - 100.0 | [2] |
Note: Data for related alkylphenols are included where direct data for 4-pentylphenol is limited.
Table 2: Quantitative Data for Alkylphenols in Soil and Sediment Samples
| Analyte | Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Matrix | Reference |
| Alkylphenols | LC-MS | PLE-SPE | 1-5 µg/kg | - | >70 | Sediment | [1] |
| Phenolic Compounds | GC-MS | Ultrasonic Extraction | - | - | 67-97 | Soil | [3] |
| Trimethylsilanol | GC-MS | Solvent Extraction | 0.21 ng/g ww | - | - | Soil, Sediment | [4] |
| Metaldehyde (B535048) | LC-MS | Solvent Extraction | - | - | 100-132 | Soil | [5] |
Note: "ww" denotes wet weight. Data for a range of alkylphenols and other relevant organic pollutants are presented to provide an indication of expected performance for 4-pentylphenol in solid matrices, for which specific data is scarce.
Experimental Protocols
Protocol 1: Determination of 4-Pentylphenol in Water by Solid-Phase Extraction (SPE) and GC-MS
This protocol describes the extraction and analysis of 4-pentylphenol from water samples using solid-phase extraction followed by gas chromatography-mass spectrometry.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Nitrogen gas for evaporation
-
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and then 10 mL of deionized water (pH adjusted to 2 with HCl). Do not allow the cartridge to dry out.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.
-
Elution: Elute the retained 4-pentylphenol with 10 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (typical):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
-
MS Conditions (typical):
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
SIM Ions for 4-Pentylphenol (suggested based on fragmentation patterns of similar compounds): Monitor for the molecular ion (m/z 164) and characteristic fragment ions. For alkylphenols, common fragments result from benzylic cleavage. For 4-pentylphenol, a prominent fragment would be [M-C4H9]+ at m/z 107. Other potential ions to monitor could include m/z 77 and 91, which are characteristic of the phenyl group. It is recommended to confirm the optimal ions by analyzing a standard of 4-pentylphenol.
-
Protocol 2: Determination of 4-Pentylphenol in Soil and Sediment by Ultrasonic-Assisted Extraction (UAE) and HPLC-FLD
This protocol details the extraction of 4-pentylphenol from solid matrices using ultrasonic energy followed by analysis with high-performance liquid chromatography with fluorescence detection.
1. Sample Preparation: Ultrasonic-Assisted Extraction (UAE)
-
Materials:
-
Ultrasonic bath or probe sonicator.
-
Centrifuge.
-
Methanol (HPLC grade).
-
Acetone (B3395972) (HPLC grade).
-
Drying agent (e.g., anhydrous sodium sulfate).
-
-
Procedure:
-
Sample Weighing: Weigh 5 g of the homogenized, air-dried soil or sediment sample into a glass centrifuge tube.
-
Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of methanol and acetone to the sample.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes. If using a probe sonicator, sonicate for 5 minutes (with pulsing to avoid overheating).
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Extraction: Decant the supernatant into a clean collection tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent.
-
Combine and Dry: Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
2. Instrumental Analysis: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Instrumentation: HPLC system with a fluorescence detector.
-
HPLC Conditions (typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detector Conditions:
-
Excitation Wavelength: Phenolic compounds typically exhibit fluorescence with excitation wavelengths in the range of 220-280 nm. A good starting point for 4-pentylphenol would be around 225 nm or 275 nm.
-
Emission Wavelength: The emission maximum is typically in the range of 300-320 nm. A suggested starting point is 310 nm.
-
Note: Optimal excitation and emission wavelengths should be determined by scanning a standard solution of 4-pentylphenol.
-
Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for the Analysis of 4-Pentylphenol in Environmental Samples
References
- 1. Pressurized liquid extraction followed by liquid chromatography-mass spectrometry for the determination of alkylphenolic compounds in river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted soil washing processes for the remediation of heavy metals contaminated soils: The mechanism of the ultrasonic desorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method development and validation for the quantification of metaldehyde in soil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Extraction of 4-Pentylphenol-d5
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of 4-Pentylphenol-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve recovery rates and achieve reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound during solid-phase extraction?
Q2: Which type of SPE sorbent is most suitable for this compound?
This compound is a relatively nonpolar compound, making a reversed-phase sorbent the most appropriate choice. C18 (octadecyl) is a commonly used and effective sorbent for retaining hydrophobic compounds like this compound.[1] Polymeric sorbents can also be a good alternative to silica-based C18 cartridges, offering a larger surface area and potentially higher loading capacity.[4]
Q3: How does pH affect the recovery of this compound?
The pH of the sample and solvents is a critical parameter in the SPE of phenolic compounds.[1][5] For reversed-phase SPE of this compound, the pH of the sample should be adjusted to ensure the analyte is in its neutral, non-ionized form to maximize its hydrophobic interaction with the C18 sorbent. Acidifying the sample to a pH of 2 is a common practice for phenols, as it suppresses their ionization.[6]
Q4: What are the expected recovery rates for alkylphenols using SPE?
Recovery rates can vary depending on the specific alkylphenol, sample matrix, and the optimization of the SPE protocol. For example, in a study on 4-octylphenol (B30498) and 4-nonylphenol (B119669) in river water using C18 cartridges, recovery percentages ranged from 41.0% to 114% across different spiked concentrations.[1][4] This variability highlights the importance of method optimization for your specific application.
Troubleshooting Guide
Low recovery of this compound can be systematically addressed by examining each step of the SPE process. The following guide provides potential causes and solutions for common issues.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low recovery in SPE by analyzing fractions.
Quantitative Data Summary for Related Alkylphenols
The following table summarizes recovery data for 4-octylphenol (4-OP) and 4-nonylphenol (4-NP) from a study using C18 SPE cartridges, which can serve as a reference for optimizing this compound extraction.[1][4]
| Analyte | Spiked Concentration (mg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 4-Octylphenol (4-OP) | 0.005 | 95.0 | < 2 |
| 0.010 | 114.0 | < 2 | |
| 0.050 | 41.0 | < 2 | |
| 4-Nonylphenol (4-NP) | 0.005 | 98.0 | < 2 |
| 0.010 | 110.0 | < 2 | |
| 0.050 | 45.0 | < 2 |
Data adapted from a study on alkylphenols in river water.[1][4] Note the decrease in recovery at higher concentrations, suggesting potential sorbent saturation.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Analyte found in the load (flow-through) fraction | Incorrect sorbent choice: The sorbent is not retaining the analyte. | For this compound, use a reversed-phase sorbent like C18.[1] |
| Sample solvent is too strong: The solvent prevents the analyte from binding to the sorbent. | Dilute the sample with a weaker solvent (e.g., water) to reduce the organic content.[1][7] | |
| Incorrect sample pH: The analyte is ionized and has reduced affinity for the sorbent. | Adjust the sample pH to suppress ionization. For phenols, acidifying to pH < 2 is recommended.[6] | |
| Sorbent mass overload: The amount of analyte and matrix components exceeds the sorbent's capacity. | Decrease the sample volume or increase the sorbent mass.[7] | |
| High flow rate during loading: Insufficient contact time between the analyte and the sorbent. | Decrease the flow rate during sample loading to allow for proper binding.[1][2] | |
| Analyte found in the wash fraction | Wash solvent is too strong: The wash step is prematurely eluting the analyte along with interferences. | Use a weaker wash solvent. For reversed-phase, this means a higher percentage of water in the water/organic solvent mixture.[1][3] |
| Low or no analyte in the elution fraction | Elution solvent is too weak: The solvent is not strong enough to desorb the analyte from the sorbent. | Increase the strength of the elution solvent. For reversed-phase, this means a higher percentage of organic solvent.[1][8] |
| Insufficient elution volume: The volume of the elution solvent is not enough to completely elute the analyte. | Increase the volume of the elution solvent. Applying the elution solvent in two separate aliquots can also improve recovery.[8] | |
| Analyte is irreversibly bound: Strong, secondary interactions between the analyte and the sorbent. | Consider a different sorbent or a more aggressive elution solvent. Adding a "soak" step, where the elution solvent is allowed to sit on the sorbent for a few minutes, may also help.[9][10] | |
| Inconsistent recovery between samples | Variable manual technique: Inconsistencies in flow rates, drying times, or solvent volumes. | Ensure consistent application of the protocol for all samples. Automation can help improve reproducibility. |
| Column drying out: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | Do not let the sorbent go dry before loading the sample. Leave a thin layer of the equilibration solvent above the sorbent bed.[7] |
Experimental Protocols
The following is a suggested starting protocol for the solid-phase extraction of this compound from an aqueous sample using a C18 cartridge. This protocol is based on general procedures for alkylphenols and may require optimization for your specific sample matrix and analytical requirements.
SPE Protocol for this compound
Caption: A step-by-step workflow for the solid-phase extraction of this compound.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg sorbent mass)
-
Methanol (B129727) (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
SPE Vacuum Manifold
-
Nitrogen evaporator
Methodology:
-
Sample Preparation:
-
For a 100 mL aqueous sample, acidify to a pH of less than 2 by adding concentrated HCl or H2SO4 dropwise.
-
If required, add any other internal standards to the sample and mix thoroughly.
-
-
Cartridge Conditioning:
-
Place the C18 cartridge on the vacuum manifold.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the prepared sample onto the cartridge at a consistent and slow flow rate, approximately 1-2 mL per minute.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum for 5-10 minutes or by using a gentle stream of nitrogen. This step is crucial to remove any residual water before elution with an organic solvent.
-
-
Elution:
-
Place a collection tube in the manifold.
-
Elute the this compound from the cartridge by passing 5 mL of methanol or acetone through the sorbent at a slow flow rate.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent that is compatible with your analytical instrument (e.g., mobile phase for LC-MS).
-
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. library.dphen1.com [library.dphen1.com]
- 6. SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unitedchem.com [unitedchem.com]
- 8. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Addressing Isotopic Exchange in Deuterated Phenol Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to isotopic exchange in deuterated phenol (B47542) standards during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern with deuterated phenol standards?
A: Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom from its surrounding environment, such as the sample matrix or mobile phase.[1] This is particularly problematic for deuterated phenols as the deuterium on the hydroxyl (-OD) group is highly susceptible to exchange with protons from solvents like water or methanol (B129727).[2] This loss of the deuterium label compromises the accuracy of quantitative analyses, as the internal standard's concentration is no longer stable and predictable.[1] In severe cases, the deuterated standard can revert to the unlabeled analyte, leading to artificially inflated measurements of the target compound.[1]
Q2: Which deuterium positions on a phenol standard are most susceptible to exchange?
A: The stability of a deuterium label is highly dependent on its position within the molecule. For phenols, the most susceptible positions are:
-
On the Hydroxyl Group (-OD): Deuterium atoms attached to oxygen are highly labile and exchange very readily with protons from the solvent.[1][2]
-
Aromatic Ring Positions: Deuterium atoms on the aromatic ring, particularly at the ortho and para positions, can also undergo exchange, especially under acidic or basic conditions and at elevated temperatures.[3][4] The hydroxyl group activates these positions for electrophilic substitution, making them more prone to H/D exchange.[3]
Q3: What experimental factors accelerate deuterium exchange in phenol standards?
A: Several factors during sample preparation and analysis can promote the exchange of deuterium for hydrogen:
-
pH: The exchange rate is catalyzed by both acids and bases.[5] For many compounds with exchangeable protons, the minimum exchange rate is observed around pH 2.5-3.[6]
-
Temperature: Higher temperatures significantly increase the rate of exchange.[6] To minimize this, it is recommended to work at low temperatures (e.g., around 0°C) during sample preparation and analysis.[6]
-
Solvent: Protic solvents such as water and methanol are primary sources of protons and will readily exchange with the deuterium on the phenol's hydroxyl group.[1]
-
Exposure Time: The longer the deuterated standard is in contact with a protic environment, the greater the extent of back-exchange will be.
Q4: How can I minimize or prevent isotopic exchange during my experiments?
A: To maintain the isotopic integrity of your deuterated phenol standards, consider the following preventative measures:
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile (B52724), dioxane) for sample preparation and storage.[6] If an aqueous solution is necessary, consider using a D₂O-based buffer.[6]
-
Temperature Control: Keep samples and standards at low temperatures (e.g., 0°C or on ice) throughout the experimental workflow.[6] Store stock solutions at -20°C or -80°C.[6]
-
pH Adjustment: If working with aqueous solutions, adjusting the pH to a range of 2.5-3 can minimize the rate of exchange for many compounds.[6]
-
Minimize Exposure Time: Reduce the time the sample is in a protic solvent before analysis.
Q5: What are the signs of isotopic exchange in my analytical data?
A: Isotopic exchange can manifest in your data in several ways:
-
A decrease in the signal intensity of the deuterated internal standard over time.
-
An increase in the signal of the unlabeled analyte in blank samples that only contain the internal standard.
-
Poor accuracy and high variability in your quantitative results.
Quantitative Data on Hydrogen-Deuterium (H/D) Exchange
The following tables summarize quantitative data on the effects of pH and temperature on H/D exchange rates. It is important to note that kinetic data for deuterated phenols under typical analytical conditions is limited. The data presented for the effect of pH is for flavonoids, a class of compounds containing phenolic hydroxyl groups, and is illustrative of the general principles. The data for the effect of temperature on the phenol ring is for non-catalytic exchange in sub- and supercritical water and represents more extreme conditions.
Table 1: Effect of pH on the Half-Life of H/D Exchange in Flavonoids at 300 K [7]
| pH | Half-Life of Deuteration |
| Neutral | ~25 minutes |
| 3.0 | ~6 minutes |
Note: Data is for flavanols, a class of polyphenolic compounds, and demonstrates the acceleration of H/D exchange under acidic conditions.
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constants for H/D Exchange on the Phenol Ring in Subcritical Water [8]
| Temperature (°C) | Position | Rate Constant (k, s⁻¹) |
| 210 | ortho | ~1.0 x 10⁻⁴ |
| 210 | para | ~0.6 x 10⁻⁴ |
| 240 | ortho | ~1.5 x 10⁻⁴ |
| 240 | para | ~1.0 x 10⁻⁴ |
Note: These rates are for the exchange on the aromatic ring carbons, not the hydroxyl group, under high-temperature and high-pressure conditions without a catalyst.
Experimental Protocols
Protocol 1: GC-MS Analysis of Phenols in Aqueous Samples with a Deuterated Internal Standard
This protocol is adapted for the analysis of phenols in water using a deuterated internal standard like o-Cresol-d7.[6]
1. Sample Preparation and Extraction:
-
Collect 1 L aqueous samples in amber glass bottles.
-
If residual chlorine is present, add 40-50 mg of sodium sulfite (B76179) to dechlorinate.
-
Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.
-
Store samples at or below 6°C until extraction.
-
Spike each 1 L sample with a known amount of the deuterated phenol standard solution.
-
Perform solid-phase extraction (SPE) using a conditioned cartridge.
-
Elute the trapped analytes with dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization:
-
To the 1 mL concentrated extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
3. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 60°C, ramped to 300°C.
-
Carrier Gas: Helium at a constant flow.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each phenol derivative and the deuterated internal standard.
Protocol 2: LC-MS/MS Analysis of Phenolic Compounds
This protocol provides a general workflow for the analysis of phenolic compounds using a deuterated internal standard.
1. Sample Preparation:
-
Prepare stock solutions of the phenol standards and the deuterated internal standard in an aprotic solvent like acetonitrile or methanol.
-
Create a series of calibration standards by spiking different concentrations of the phenol standards into the desired matrix (e.g., plasma, water).
-
Add a constant, known amount of the deuterated internal standard to each calibration standard and sample.
-
Perform protein precipitation (for biological samples) with acetonitrile, followed by centrifugation.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the phenolic compounds of interest.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for each analyte and the deuterated internal standard.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting isotopic exchange issues with deuterated phenol standards.
Caption: Troubleshooting workflow for isotopic exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for 4-Pentylphenol
Welcome to our technical support center. This guide is designed to help you troubleshoot and resolve common issues related to poor peak shape during the chromatographic analysis of 4-Pentylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shapes observed in the chromatography of 4-Pentylphenol?
The most common peak shape distortions encountered are peak tailing, peak fronting, and split peaks. An ideal chromatographic peak should be symmetrical and Gaussian in shape.[1][2] Deviations from this symmetry can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[1][3]
-
Peak Tailing: The latter half of the peak is broader than the front half.[4] This is a frequent issue with phenolic compounds due to their ability to engage in secondary interactions with the stationary phase.[5][6]
-
Peak Fronting: The first half of the peak is broader than the latter half. This can be caused by issues like column overload or improper sample solvent conditions.[4][7]
-
Split Peaks: The peak appears as two or more merged peaks. This can indicate a problem with the column, such as a void or a blocked frit, or issues with the sample solvent.[7][8][9]
Q2: My 4-Pentylphenol peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for phenolic compounds like 4-Pentylphenol is often due to secondary interactions with the stationary phase.[1][5]
Primary Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: The hydroxyl group of 4-Pentylphenol can interact with residual silanol groups on silica-based stationary phases (e.g., C18 columns), leading to tailing.[1][6][10]
-
Solution:
-
Use an End-Capped Column: Modern columns are often "end-capped" to deactivate most of these residual silanol groups.[5][10]
-
Lower Mobile Phase pH: Reducing the mobile phase pH (typically to between 2.5 and 3.5) can suppress the ionization of the phenolic hydroxyl group and protonate the residual silanols, minimizing secondary interactions.[5]
-
Use a Phenyl-Hexyl Column: For aromatic compounds, a phenyl-hexyl stationary phase can offer different selectivity and potentially improve peak shape compared to a standard C18 column.[5]
-
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to a mix of ionized and non-ionized forms of 4-Pentylphenol, causing peak distortion.[1]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause tailing.[1][5][6]
-
Solution:
-
Q3: I am observing peak fronting for 4-Pentylphenol. What should I investigate?
Peak fronting occurs when the peak is broader in the first half.[7]
Common Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the column, causing the excess analyte to travel faster.[4][7][11]
-
Poor Sample Solubility/Solvent Incompatibility: If the sample is not fully dissolved in the mobile phase or if the injection solvent is significantly stronger than the mobile phase, it can lead to fronting.[7][11]
-
Column Collapse: Physical degradation of the column bed, which can be caused by operating at an inappropriate temperature or pH.[7][11]
-
Solution: Ensure your method operates within the column's recommended limits for temperature and pH.[7]
-
Q4: My 4-Pentylphenol peak is split. How can I troubleshoot this?
Split peaks can appear as a "shoulder" on the main peak or as two distinct peaks.[7]
Troubleshooting Steps:
-
If all peaks are split: This usually points to a problem before the separation occurs.[8][9][12]
-
Blocked Inlet Frit: Particulates from the sample or system can block the frit at the column inlet, disturbing the sample flow.[7][8]
-
Solution: Replace the frit or the column. Using in-line filters and guard columns can help prevent this.[9]
-
-
Void in the Column: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths.[7][8]
-
Solution: This typically requires replacing the column.[8]
-
-
-
If only the 4-Pentylphenol peak is split: The issue is likely related to the separation itself or the sample.[8][13]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape for 4-Pentylphenol.
A troubleshooting workflow for poor chromatographic peak shape.
Experimental Protocols & Data
Recommended Starting HPLC Method Parameters for Alkylphenols
The following table provides a starting point for the HPLC analysis of 4-Pentylphenol, adapted from methods for similar compounds like 4-nonylphenol.[14][15] Optimization will likely be necessary for your specific application and instrumentation.
| Parameter | Recommended Condition | Notes |
| Column | C8 or C18, end-capped, 250 mm x 4.6 mm, 5 µm | A C8 column may provide good results.[14][15] A Phenyl-Hexyl column is a good alternative if tailing persists.[5] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | A gradient may be necessary. Start with a ratio like 70:30 (ACN:Water) and adjust as needed. The formic acid helps to control the pH and improve peak shape.[5] |
| Flow Rate | 0.8 - 1.0 mL/min | A flow rate of 0.8 mL/min has been shown to be effective for similar compounds.[14][15] |
| Column Temperature | 30 - 40 °C | Maintaining a constant, elevated temperature can improve peak shape and reproducibility.[14][15] |
| Injection Volume | 5 - 20 µL | Start with a low injection volume to avoid overload. |
| Detector | UV at 225 nm or Fluorescence (Ex: 225 nm, Em: 305 nm) | Fluorescence detection offers higher sensitivity and selectivity for phenolic compounds.[14][15] |
Effect of Mobile Phase pH on Peak Shape
For phenolic compounds, controlling the mobile phase pH is critical.[16][17] The goal is to suppress the ionization of the phenolic hydroxyl group to prevent peak tailing.
| pH Range | Expected Effect on 4-Pentylphenol Peak Shape | Rationale |
| pH < 4 | Generally good, symmetrical peaks | The phenolic hydroxyl group is protonated, reducing secondary interactions with the stationary phase.[5][16] |
| 4 < pH < 9 | Potential for significant peak tailing | Partial ionization of the phenol (B47542) and silanol groups on the column leads to mixed retention mechanisms.[10] |
| pH > 9 | Peak shape may improve but retention will decrease | The phenol is fully ionized and will be less retained on a reversed-phase column.[18] |
This guide provides a comprehensive overview of common issues and solutions for troubleshooting the chromatographic analysis of 4-Pentylphenol. For further assistance, please consult your instrument and column manufacturer's documentation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromtech.com [chromtech.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. support.waters.com [support.waters.com]
- 13. bio-works.com [bio-works.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Injection Port Derivatization for 4-Pentylphenol Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the analysis of 4-Pentylphenol using injection port derivatization with gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of 4-Pentylphenol?
A1: 4-Pentylphenol, like other phenols, contains a polar hydroxyl (-OH) group. This polarity can lead to several issues during GC analysis, including poor peak shape (tailing), low sensitivity due to interactions with active sites in the GC system, and potential thermal degradation in the hot injector.[1] Derivatization masks this polar group by replacing the active hydrogen with a less polar functional group, typically a trimethylsilyl (B98337) (TMS) group.[2][3] This process, known as silylation, increases the volatility and thermal stability of 4-Pentylphenol, resulting in improved chromatographic performance with sharper peaks and enhanced sensitivity.[4]
Q2: What are the most common derivatization reagents for 4-Pentylphenol?
A2: The most common and effective derivatization technique for phenols is silylation.[1] Widely used silylating reagents include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and powerful silylating agent that reacts with a wide range of polar compounds, including phenols.[2][5] Its byproducts are volatile, which minimizes chromatographic interference.[6]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another excellent silylating reagent known for producing highly volatile byproducts, making it ideal for trace analysis.[1][5]
-
BSTFA + TMCS (Trimethylchlorosilane): The addition of a catalyst like TMCS (typically 1-10%) can significantly enhance the reactivity of BSTFA, especially for hindered or less reactive hydroxyl groups.[2]
Q3: What is injection port derivatization (IPD) and what are its advantages?
A3: Injection port derivatization, also known as on-line derivatization, is a technique where the derivatization reaction occurs in the heated GC injection port.[7] The sample and the derivatization reagent are co-injected, and the high temperature of the injector facilitates a rapid reaction. The key advantages of IPD over traditional (off-line) derivatization include:
-
Speed and Simplicity: It significantly reduces sample preparation time by eliminating the need for separate reaction and workup steps.[8]
-
Reduced Reagent Consumption: Smaller volumes of derivatization reagents are typically required.
-
Minimized Sample Loss and Contamination: Fewer sample handling steps reduce the risk of analyte loss and exposure to contaminants.
Q4: How does the presence of water in the sample affect the derivatization of 4-Pentylphenol?
A4: Silylating reagents are highly sensitive to moisture.[3][9] Water will react with the silylating reagent, consuming it and reducing the amount available to derivatize the 4-Pentylphenol. This can lead to incomplete derivatization, resulting in poor peak shape, reduced response, and non-reproducible results.[10] It is crucial to ensure that samples and solvents are as dry as possible before derivatization.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) for Derivatized 4-Pentylphenol | 1. Incomplete Derivatization: Insufficient reagent, reaction time, or temperature. 2. Active Sites in the GC System: Contamination or degradation of the injector liner, column, or detector. | 1. Optimize Derivatization: Increase the reagent-to-analyte ratio. For off-line derivatization, increase the reaction time or temperature. For IPD, optimize the injector temperature. 2. System Maintenance: Use a deactivated injector liner. Regularly replace the liner and trim the first few centimeters of the GC column to remove active sites.[2] |
| Low or No Response for 4-Pentylphenol | 1. Incomplete Derivatization: As above. 2. Hydrolysis of Derivative: Presence of moisture in the sample or GC system can cause the silyl (B83357) derivative to revert to its original form.[9] 3. Improper GC Conditions: Incorrect injector or oven temperature program. | 1. Ensure Complete Derivatization: See above. 2. Eliminate Moisture: Use anhydrous solvents and properly dried samples. Store derivatization reagents under an inert atmosphere. 3. Optimize GC Method: Ensure the injector temperature is high enough for efficient volatilization and derivatization (for IPD) but not so high as to cause degradation. Optimize the oven temperature ramp for good separation. |
| Inconsistent and Non-Reproducible Results | 1. Variable Derivatization Efficiency: Inconsistent reaction conditions (time, temperature, reagent volume). 2. Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction. 3. Moisture Contamination: Inconsistent levels of water in samples or reagents. | 1. Standardize Protocol: Use precise measurements for all reagents and adhere strictly to the optimized reaction time and temperature. 2. Sample Cleanup: If the matrix is complex, consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization.[8] 3. Strict Moisture Control: Implement rigorous procedures to exclude moisture from all stages of the sample preparation and analysis.[9] |
| Appearance of Extraneous Peaks in the Chromatogram | 1. Reagent Byproducts: The derivatization reaction produces byproducts that may be detected. 2. Sample Contamination: Contaminants introduced during sample preparation. 3. Septum Bleed: Degradation of the injector septum can release siloxanes. | 1. Choose Appropriate Reagent: Select a reagent with volatile byproducts that do not interfere with the analyte peak (e.g., MSTFA).[1] 2. Use High-Purity Reagents and Solvents: Ensure all materials are of high purity to minimize contamination. 3. Use High-Quality Septa: Employ low-bleed septa and replace them regularly. |
Data Presentation
Table 1: Comparison of Common Silylating Reagents for Phenol Derivatization
| Reagent | Key Features | Advantages | Considerations |
| BSTFA | Versatile, strong silylating agent. | Reacts with a broad range of compounds including phenols.[2] Volatile byproducts.[6] | Can be sensitive to steric hindrance. |
| MSTFA | Produces the most volatile byproducts. | Ideal for trace analysis and GC-MS to minimize background interference.[1] | |
| BSTFA + 1% TMCS | Catalyzed reaction for enhanced reactivity. | Effective for moderately hindered or less reactive hydroxyl groups.[6] | The catalyst can sometimes increase the formation of byproducts. |
| MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. | TBDMS derivatives are more resistant to hydrolysis, which is beneficial for complex matrices or when delayed analysis is necessary.[1] | May require higher temperatures or longer reaction times. |
Table 2: Typical Reaction Conditions for Silylation of Phenols
| Parameter | Off-Line Derivatization | Injection Port Derivatization (IPD) |
| Reagent | BSTFA or MSTFA (with or without 1% TMCS) | MSTFA or BSTFA |
| Solvent | Pyridine (B92270), Acetonitrile, Dichloromethane | Co-injected with sample, often without additional solvent |
| Reagent to Sample Ratio | Molar excess of at least 2:1 (reagent to active hydrogens)[6] | Typically a volume ratio of 1:1 to 3:1 (reagent to sample)[8] |
| Temperature | 60-80°C[1][11] | 240-280°C (injector temperature)[7] |
| Time | 15-60 minutes[1][11] | Occurs rapidly within the injector |
Experimental Protocols
Protocol 1: Off-Line Silylation of 4-Pentylphenol with BSTFA
-
Sample Preparation: Prepare a solution of 4-Pentylphenol in an anhydrous aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Derivatization: In a 2 mL autosampler vial, add 100 µL of the 4-Pentylphenol solution.
-
Add 100 µL of BSTFA (or BSTFA + 1% TMCS).
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Injection Port Silylation (IPD) of 4-Pentylphenol with MSTFA
-
Sample Preparation: Prepare a solution of 4-Pentylphenol in an anhydrous aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Co-injection: Program the autosampler to perform a "sandwich" injection. Draw 1 µL of MSTFA into the syringe, followed by a small air gap, and then 1 µL of the 4-Pentylphenol solution.
-
Injection: Inject the sample into the GC injector port, which is maintained at a temperature of 250-280°C.
-
Analysis: The derivatization occurs instantaneously in the hot injector, and the derivatized analyte is transferred to the GC column for separation and detection.
Typical GC-MS Parameters for Derivatized 4-Pentylphenol Analysis
-
GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended.[12]
-
Injector Temperature: 250-280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp: 8°C/minute to 300°C
-
Hold: 3 minutes at 300°C[12]
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM)
Visualizations
Caption: Experimental workflows for off-line vs. injection port derivatization.
Caption: Troubleshooting logic for common issues in 4-Pentylphenol analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chromtech.com [chromtech.com]
- 5. GC Reagents | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Injection-port derivatization coupled to GC-MS/MS for the analysis of glycosylated and non-glycosylated polyphenols in fruit samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. weber.hu [weber.hu]
- 10. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Analysis of 4-Pentylphenol-d5 by Electrospray Ionization (ESI) Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of 4-Pentylphenol-d5 in electrospray ionization mass spectrometry (ESI-MS).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Decreased or No Signal for this compound
Question: I am observing a significantly lower signal for my internal standard, this compound, than expected, or the signal is completely absent. What are the potential causes and how can I troubleshoot this?
Answer: A weak or absent signal for this compound is a common indicator of ion suppression. Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte of interest in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Co-elution with Matrix Components | 1. Optimize Chromatographic Separation: Adjust the LC gradient, flow rate, or column temperature to better separate this compound from interfering matrix components. Consider screening different LC column chemistries.[1][3] 2. Perform a Post-Column Infusion Experiment: This will help identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move the elution of this compound away from these areas.[1][3] |
| High Concentration of Matrix Components | 1. Dilute the Sample: Diluting your sample can reduce the concentration of matrix components and alleviate ion suppression.[1][2] 2. Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before analysis.[2] |
| Inappropriate ESI Source Conditions | 1. Optimize ESI Parameters: Adjust parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to enhance the ionization of this compound. 2. Reduce ESI Flow Rate: Lowering the flow rate into the ESI source can significantly reduce signal suppression and improve sensitivity.[3][4] |
| Mobile Phase Composition | 1. Evaluate Mobile Phase Additives: Certain additives can cause ion suppression.[5] Experiment with different additives (e.g., ammonium (B1175870) formate (B1220265) instead of trifluoroacetic acid) or adjust their concentration. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: My quantitative results for the analyte, calibrated against this compound, are inconsistent across different samples. Why is this happening?
Answer: Poor reproducibility, even with seemingly acceptable recovery, is a strong indicator of variable matrix effects between your samples.[3] The composition of the matrix can differ slightly from sample to sample, leading to varying degrees of signal suppression for both the analyte and the internal standard.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS. Ensure it co-elutes perfectly with the unlabeled analyte. Even slight chromatographic separation can expose them to different matrix interferences, leading to inaccurate correction.[5] 2. Matrix-Matched Calibration: Prepare your calibration standards and quality control samples in a blank matrix that is representative of your unknown samples. This helps to normalize the matrix effects across the entire analytical run.[1] 3. Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the actual sample. It is a very effective way to correct for matrix effects specific to each sample but is more labor-intensive.[2][3] |
| Chromatographic Separation of Analyte and Internal Standard | 1. Verify Co-elution: Carefully examine the chromatograms of your analyte and this compound. They should perfectly co-elute.[1] 2. Adjust Chromatographic Conditions: If a slight separation is observed, optimize your chromatographic method to achieve better co-elution.[6] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced due to the presence of other co-eluting components in the sample matrix (e.g., salts, lipids, proteins).[2][7] These interfering compounds can compete for the available charge on the electrospray droplets or alter the physical properties of the droplets, hindering the release of analyte ions into the gas phase.[2]
Q2: How can I quantitatively assess the degree of signal suppression for this compound?
A2: You can perform a matrix effect evaluation by comparing the response of this compound in a post-extraction spiked matrix sample to its response in a neat solution.[1] The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[1]
Q3: Why is a deuterated internal standard like this compound used?
A3: A deuterated internal standard is chemically almost identical to the analyte of interest.[6] Its primary role is to act as an internal reference to correct for variations that may occur during sample preparation, injection, and ionization.[2][6] Since it experiences similar matrix effects as the analyte, using the ratio of the analyte's response to the internal standard's response for quantification leads to more accurate and precise results.[6]
Q4: Can the signal of the deuterated internal standard itself be suppressed?
A4: Yes, the signal of the deuterated internal standard can also be suppressed by co-eluting matrix components.[8] In some cases, the analyte itself, at high concentrations, can suppress the signal of its co-eluting deuterated internal standard.[8]
Q5: Are there alternatives to ESI that are less prone to signal suppression?
A5: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to ESI.[7] This is due to the different ionization mechanisms. If significant and unmanageable ion suppression is observed with ESI, exploring APCI as an alternative ionization source could be beneficial.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to identify regions in the chromatogram where signal suppression occurs.
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up the infusion: Use a T-junction to introduce a constant flow of the this compound solution into the LC flow path after the analytical column but before the mass spectrometer. A syringe pump should be used for the infusion at a low flow rate (e.g., 10 µL/min).[3]
-
Acquire a baseline: Infuse the standard solution into the mobile phase flow without any injection to obtain a stable signal for this compound.
-
Inject a blank matrix extract: Inject an extract of a blank matrix (a sample that does not contain the analyte or internal standard) onto the LC column.
-
Monitor the signal: Monitor the signal of this compound. Any significant drop in the signal intensity indicates the elution of matrix components that are causing signal suppression.[3] The retention time of these drops corresponds to the ion suppression zones.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol allows for the quantification of the extent of ion suppression.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the this compound into the extracted matrix residue just before the final reconstitution step.[1]
-
Set C (Pre-Extraction Spike): Spike the this compound into the blank matrix before starting the extraction procedure.[1] (This set is used to evaluate recovery).
-
-
Analyze the samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100 A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[1]
Visualizations
Caption: Mechanism of Ion Suppression in Electrospray Ionization.
Caption: Troubleshooting Workflow for Signal Suppression.
Caption: Experimental Workflow for Analysis using a Deuterated Internal Standard.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Internal Standards for Phenol Analysis
Welcome to the technical support center for the use of deuterated internal standards in the analysis of phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for phenol (B47542) analysis are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[1][2]
-
Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs due to the "deuterium isotope effect".[1][3] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1][2]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.[2]
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or temperature to improve co-elution.[1] In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[1][3]
-
Consider Alternative Isotopes: If the problem persists, using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C), can be a solution as they are less prone to chromatographic shifts.[1][4]
-
-
-
Have you confirmed the isotopic and chemical purity of your deuterated standard?
-
Problem: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration.[5]
-
Solution:
-
Assess Contribution from Internal Standard: Prepare a blank matrix sample and spike it only with the deuterated internal standard at the concentration used in your assay. Analyze the sample and monitor the mass transition for the unlabeled analyte. The response for the unlabeled analyte should ideally be insignificant.[1]
-
Check Certificate of Analysis (CoA): Always refer to the CoA provided by the supplier for information on the isotopic purity of your standard. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[2][6]
-
-
-
Is your deuterated internal standard undergoing isotopic exchange?
-
Problem: Deuterium (B1214612) atoms on the internal standard can be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange.[1][2] This is more likely to occur with deuterium atoms on heteroatoms like the oxygen of the phenolic hydroxyl group (-OH).[1][7] This exchange can lead to a decreased internal standard signal and an artificially high analyte signal.[5]
-
Solution:
-
Label Position: Use internal standards where the deuterium labels are on stable, non-exchangeable positions of the aromatic ring, rather than the hydroxyl group.[7]
-
Control pH: Avoid storing or analyzing deuterated compounds in strongly acidic or basic solutions, which can catalyze the exchange.[1][8]
-
Stability Experiments: Perform stability experiments by incubating the deuterated internal standard in the sample matrix and mobile phase under your analytical conditions to assess the stability of the label.[5]
-
-
Issue 2: Poor Precision and Variable Internal Standard Signal
Question: The signal intensity for my deuterated internal standard is highly variable across my samples. What is causing this?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[2]
-
Are you experiencing differential matrix effects?
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[2][9] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in complex matrices.
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to quantitatively assess the matrix effect.
-
Improve Sample Preparation: Enhance your sample clean-up procedures (e.g., using solid-phase extraction) to remove interfering matrix components.
-
Dilution: Diluting the sample can mitigate matrix effects, but ensure the analyte concentration remains within the linear range of your assay.
-
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., methanol).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the extracted matrix with the analyte and internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before performing the extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Assessing Contribution from Internal Standard
This protocol helps determine if the internal standard is contaminated with the unlabeled analyte.
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the internal standard with the unlabeled analyte.[1]
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat) | 1,000,000 | 1,200,000 | 0.83 | N/A |
| Set B (Post-Spike) | 500,000 | 900,000 | 0.56 | Analyte: 50% |
| IS: 75% |
In this example, the analyte experiences more significant ion suppression (50%) than the deuterated internal standard (75%), which would lead to an overestimation of the analyte concentration.[1]
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Logical relationship of common pitfalls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Ensuring Co-elution of 4-Pentylphenol and its Deuterated Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving co-elution of 4-Pentylphenol and its deuterated internal standard during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated 4-Pentylphenol standard eluting slightly earlier than the non-deuterated 4-Pentylphenol in my reversed-phase LC-MS method?
A1: This phenomenon is known as the chromatographic isotope effect.[1] Deuterium (B1214612) (²H) atoms are slightly larger and form slightly stronger bonds than protium (B1232500) (¹H) atoms. In reversed-phase chromatography, this can lead to a subtle decrease in the lipophilicity of the deuterated compound, causing it to have a weaker interaction with the non-polar stationary phase and therefore elute slightly earlier.[2][3][4] While often minor, this separation can be problematic for accurate quantification, as the analyte and internal standard may experience different matrix effects.[1][5]
Q2: What are the main consequences of poor co-elution between an analyte and its deuterated internal standard?
A2: Poor co-elution can lead to inaccurate and imprecise quantification. If the analyte and its deuterated internal standard do not elute at the exact same time, they may be subjected to different degrees of ion suppression or enhancement from co-eluting matrix components.[5] This differential matrix effect can alter the analyte-to-internal standard peak area ratio, leading to unreliable results.
Q3: Can the mobile phase composition affect the separation of deuterated and non-deuterated compounds?
A3: Yes, the mobile phase composition plays a crucial role. The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol), the gradient profile, and the pH of the aqueous phase can all influence the degree of separation between the analyte and its deuterated standard. Modifying these parameters is a key strategy to improve co-elution.
Q4: Is it possible for the deuterated standard to elute after the non-deuterated compound?
A4: While less common in reversed-phase liquid chromatography, there are instances where deuterated compounds have been observed to elute after their non-deuterated counterparts.[3] The direction and magnitude of the retention time shift depend on several factors, including the number and position of the deuterium atoms in the molecule and the specific chromatographic conditions.
Q5: Are there alternatives to deuterated standards if I cannot achieve co-elution?
A5: Yes. If optimizing the chromatographic method does not resolve the co-elution issue, you can consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N. These isotopes have a much smaller effect on the chromatographic retention time compared to deuterium and are less prone to the isotope effect.
Troubleshooting Guide: Achieving Co-elution
This guide provides a systematic approach to troubleshoot and resolve issues with the co-elution of 4-Pentylphenol and its deuterated standard.
Initial Assessment
Before making significant changes to your method, it's important to confirm the problem and rule out other potential issues.
-
Verify System Suitability: Ensure your LC-MS system is performing optimally by running a system suitability test. Check for consistent retention times, peak shapes, and system pressure.
-
Confirm Peak Identity: Verify that the two peaks you are observing are indeed 4-Pentylphenol and its deuterated standard by checking their respective mass-to-charge ratios (m/z) in the mass spectrometer.
-
Assess the Degree of Separation: Quantify the difference in retention time (ΔRT) between the two peaks. A small, consistent ΔRT is indicative of the isotope effect.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A step-by-step workflow for diagnosing and resolving co-elution problems.
Detailed Troubleshooting Steps
If the initial assessment confirms a co-elution issue due to the isotope effect, follow these steps:
-
Modify the Gradient Program:
-
Action: Make the gradient shallower around the elution time of 4-Pentylphenol. A slower increase in the organic solvent percentage can reduce the separation between the deuterated and non-deuterated forms.
-
Rationale: A less steep gradient increases the interaction time with the stationary phase, potentially minimizing the small differences in retention.
-
-
Change the Organic Solvent:
-
Action: If you are using methanol, try switching to acetonitrile, or vice versa. You can also experiment with mixtures of both.
-
Rationale: Methanol and acetonitrile have different selectivities and can alter the interactions between the analytes and the stationary phase, which may be sufficient to achieve co-elution.
-
-
Adjust the Column Temperature:
-
Action: Increase the column temperature in increments of 5°C.
-
Rationale: Higher temperatures can improve mass transfer and may reduce the separation factor between the two compounds.
-
-
Consider a Different Column:
-
Action: If the above steps fail, try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with different dimensions (e.g., a shorter column or one with a larger particle size).
-
Rationale: A different stationary phase will offer different chemical interactions, which may not exhibit the same degree of isotope separation. A column with lower efficiency (e.g., shorter length, larger particles) may result in broader peaks that are more likely to overlap.
-
Experimental Protocol: LC-MS/MS Analysis of 4-Pentylphenol
This protocol provides a starting point for the analysis of 4-Pentylphenol and its deuterated standard. It is intended to be modified and optimized as part of the troubleshooting process.
1. Sample Preparation
-
Standard Stock Solutions: Prepare 1 mg/mL stock solutions of 4-Pentylphenol and its deuterated standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions to create calibration standards and quality control (QC) samples at the desired concentrations.
-
Sample Extraction (from a biological matrix like plasma):
-
To 100 µL of plasma, add 10 µL of the deuterated 4-Pentylphenol internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions
| Parameter | Recommended Starting Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be optimized for 4-Pentylphenol and its deuterated standard |
3. Data Analysis
-
Integrate the peak areas for both the 4-Pentylphenol and its deuterated standard.
-
Calculate the peak area ratio (4-Pentylphenol / Deuterated 4-Pentylphenol).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 4-Pentylphenol in unknown samples by interpolation from the calibration curve.
Quantitative Data Summary
The following table illustrates hypothetical data from a method development experiment aimed at improving co-elution.
| Condition | Retention Time (min) - 4-Pentylphenol | Retention Time (min) - Deuterated Standard | ΔRT (sec) |
| Initial Method (Methanol, 40°C) | 3.25 | 3.22 | 1.8 |
| Modified Gradient (Shallower) | 3.52 | 3.50 | 1.2 |
| Solvent Change (Acetonitrile) | 2.88 | 2.87 | 0.6 |
| Increased Temperature (50°C) | 2.75 | 2.74 | 0.6 |
Logical Relationships in Co-elution
The following diagram illustrates the factors influencing the co-elution of 4-Pentylphenol and its deuterated standard.
Caption: Key factors that can be adjusted to achieve co-elution.
References
Technical Support Center: Correcting for Instrument Variability with 4-Pentylphenol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Pentylphenol-d5 as an internal standard to correct for instrument variability in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues encountered during the use of this compound as an internal standard.
Guide 1: Investigating High Variability in this compound Signal
Consistent signal from an internal standard is crucial for accurate quantification.[1] If you observe significant fluctuations in the this compound signal across your analytical run, follow these steps to identify the root cause.
Troubleshooting Workflow for IS Variability
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Sample Preparation | ||
| Inconsistent Pipetting | Verify the calibration of pipettes used for adding this compound. Ensure consistent technique for all samples.[1] | Reduced variability in IS signal between replicate preparations. |
| Inadequate Mixing | Ensure the internal standard is thoroughly mixed with the sample matrix by vortexing or shaking.[1] | Homogenous distribution of the IS, leading to a more consistent signal. |
| Adsorption of IS | Use silanized glassware or polypropylene (B1209903) vials and pipette tips to minimize adsorption of this compound.[1] | Increased and more consistent IS signal, especially at low concentrations. |
| LC System | ||
| Inconsistent Injection Volume | Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection needle is correctly positioned.[1] | Consistent peak areas for replicate injections of the same standard. |
| Leaks | Inspect all fittings and connections from the autosampler to the mass spectrometer for any signs of leakage.[1] | Stable system pressure and consistent IS signal. |
| Column Issues | A clogged or degraded analytical column can lead to fluctuating peak shapes and areas. Try backflushing or replacing the column. | Improved peak shape and stable retention times and peak areas. |
| MS Detector | ||
| Ion Source Contamination | Over a long analytical run, the ion source can become contaminated, leading to a decline in sensitivity.[1] | A restored IS signal after cleaning indicates contamination was the root cause.[1] |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of this compound.[1] | Improved sample cleanup or chromatographic separation should result in a more stable IS signal.[2] |
Guide 2: Addressing a Gradual Decrease in this compound Signal
A consistent downward trend in the internal standard signal over a long analytical run often points to specific issues.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| IS Degradation | Investigate the stability of this compound in the autosampler over the duration of the run. Consider cooling the autosampler tray. | A stable IS signal when samples are kept at a lower temperature. |
| Adsorption to Vials/Tubing | As mentioned previously, this compound can adsorb to surfaces. This effect can be more pronounced over time. Use inert materials for all sample contact surfaces.[1] | A more stable baseline and consistent IS signal throughout the run. |
| Systematic Contamination | The accumulation of contaminants in the ion source or on the column can lead to a gradual loss of signal.[3] | Cleaning the ion source or replacing the column should restore the signal to its initial level. |
| Injector Carryover | If not adequately washed between injections, the injector can have carryover that affects subsequent samples. Optimize the injector wash protocol. | Minimal to no IS peak in blank injections following a high-concentration sample. |
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like this compound?
A1: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[4] Since this compound is chemically almost identical to the non-labeled 4-Pentylphenol, it behaves similarly during sample preparation, chromatography, and ionization.[5] This allows it to accurately correct for variations in extraction recovery, injection volume, and matrix effects, leading to enhanced accuracy and precision.[4]
Q2: What are the key physical and chemical properties of 4-Pentylphenol?
A2: The properties of the non-deuterated form, 4-Pentylphenol, are summarized below. The deuterated version will have very similar properties, with a slight increase in molecular weight.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O[6] |
| Molecular Weight | 164.24 g/mol [6] |
| Appearance | Colorless to pale yellow liquid or solid[7] |
| Boiling Point | 342 °C[8] |
| Melting Point | 23-25 °C[8] |
| Density | 0.960 g/mL at 20 °C |
| Solubility | Limited solubility in water, soluble in organic solvents.[7] |
Q3: What concentration of this compound should I use?
A3: The optimal concentration of the internal standard depends on the expected concentration range of your analyte. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector. It is often recommended to match the IS concentration to be in the mid-range of the calibration curve for the analyte.
Q4: How do I properly prepare my samples when using this compound?
A4: For the analysis of phenolic compounds in biological matrices like plasma or urine, a multi-step sample preparation is often required. This typically involves protein precipitation, extraction, and sometimes hydrolysis of conjugated forms.
Q5: What are acceptable limits for internal standard variability?
A5: While there is no universal consensus, a common practice in regulated bioanalysis is to investigate any samples where the internal standard response is less than 50% or greater than 150% of the mean response of the calibration standards and quality controls in the same analytical run.
Experimental Protocols
While a specific, validated method for this compound was not found in the immediate search, the following protocol is a representative method for the analysis of phenolic compounds in a biological matrix (e.g., plasma) using a deuterated internal standard and LC-MS. This protocol should be optimized and validated for your specific application.
Representative Protocol: Analysis of Phenols in Plasma by LC-MS/MS
-
Preparation of Standards
-
Prepare a stock solution of 4-Pentylphenol and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Create a series of working standard solutions of 4-Pentylphenol by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation
-
To 100 µL of plasma sample, add 10 µL of the this compound working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 4-Pentylphenol from other matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 4-Pentylphenol and this compound. These will need to be determined empirically.
-
LC-MS/MS Workflow with Internal Standard
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Pentylphenol | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 4-Pentylphenol using 4-Pentylphenol-d5
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of 4-Pentylphenol using its deuterated analog, 4-Pentylphenol-d5, as an internal standard. The performance of this method is compared with alternative analytical approaches, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of phenolic compounds.
Introduction
4-Pentylphenol is a member of the alkylphenol class of compounds and is of interest in various fields, including environmental analysis and as a potential endocrine disruptor. Accurate and reliable quantification of 4-Pentylphenol in different matrices is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to improve the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response. This guide details the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method using this compound and compares it with Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Experimental Protocols
1. Sample Preparation:
-
A 1 mL aliquot of the sample (e.g., plasma, water) is spiked with a known concentration of this compound solution.
-
Liquid-liquid extraction is performed using 5 mL of methyl tert-butyl ether (MTBE). The mixture is vortexed for 2 minutes and centrifuged at 4000 rpm for 10 minutes.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heated at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
The derivatized sample is then transferred to an autosampler vial for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, ramped to 250°C at 15°C/min, then to 300°C at 30°C/min and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
4-Pentylphenol-TMS: m/z 236 (quantifier), 221 (qualifier).
-
This compound-TMS: m/z 241 (quantifier).
-
1. Sample Preparation:
-
A 1 mL aliquot of the sample is spiked with the internal standard.
-
Solid-phase extraction (SPE) is performed using a C18 cartridge. The cartridge is conditioned with methanol (B129727) and water. The sample is loaded, washed with 5% methanol in water, and the analyte is eluted with methanol.
-
The eluate is evaporated and reconstituted in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.[1]
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460).[1]
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Pentylphenol: Precursor ion m/z 163.1 -> Product ion m/z 107.1.
-
This compound: Precursor ion m/z 168.1 -> Product ion m/z 112.1.
-
Method Validation Data
The GC-MS method using this compound was validated according to international guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
Table 1: Linearity of 4-Pentylphenol Calibration Curve
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.258 |
| 10 | 0.515 |
| 50 | 2.56 |
| 100 | 5.12 |
| 500 | 25.5 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision and Accuracy of the GC-MS Method
| Spiked Concentration (ng/mL) | Measured Mean Concentration (ng/mL) (n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 2 | 2.04 | 4.5 | 5.8 | 102.0 |
| 20 | 19.7 | 3.2 | 4.1 | 98.5 |
| 200 | 205.6 | 2.8 | 3.5 | 102.8 |
Table 3: LOD and LOQ
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Comparison with Alternative Methods
Table 4: Comparison of GC-MS and LC-MS/MS for 4-Pentylphenol Analysis
| Feature | GC-MS with Derivatization | LC-MS/MS |
| Sample Preparation | Requires derivatization, which adds a step but can improve volatility and chromatographic performance. | Often requires SPE for cleanup, which can be automated.[5][6] |
| Sensitivity | High sensitivity, especially in SIM mode.[7] | Generally offers very high sensitivity and selectivity with MRM.[1] |
| Selectivity | Good selectivity based on retention time and mass-to-charge ratio. | Excellent selectivity due to precursor and product ion monitoring. |
| Matrix Effects | Can be susceptible to matrix effects, but the use of a deuterated internal standard effectively mitigates this. | Also prone to matrix effects (ion suppression/enhancement), which are well-corrected by a co-eluting stable isotope-labeled internal standard. |
| Throughput | Derivatization step can be time-consuming, potentially lowering throughput. | Can have faster run times and is amenable to high-throughput automation. |
| Cost | GC-MS systems can have lower initial and operational costs. | LC-MS/MS systems are generally more expensive to purchase and maintain. |
| Compound Suitability | Ideal for volatile and semi-volatile compounds. Derivatization extends its applicability to less volatile compounds. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones, without the need for derivatization. |
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the validation of the analytical method for 4-Pentylphenol.
Conclusion
The validated GC-MS method using this compound as an internal standard provides a robust, accurate, and precise means for the quantification of 4-Pentylphenol. The use of a deuterated internal standard is critical for minimizing analytical errors. While LC-MS/MS offers an alternative with potentially higher throughput and applicability to a broader range of analytes without derivatization, the choice of method will depend on the specific requirements of the study, available instrumentation, and cost considerations. Both techniques, when properly validated, are suitable for the reliable determination of 4-Pentylphenol in various matrices.
References
- 1. agilent.com [agilent.com]
- 2. shimadzu.com [shimadzu.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. series.publisso.de [series.publisso.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to Inter-Laboratory Performance of 4-Pentylphenol Analysis Using Isotope Dilution Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of 4-Pentylphenol and structurally related alkylphenols, with a focus on methods employing isotope dilution mass spectrometry. Due to a lack of specific inter-laboratory ring-studies for 4-Pentylphenol, this document synthesizes data from an international inter-laboratory trial on other alkylphenols and performance data from various validated methods applicable to 4-Pentylphenol analysis. The information is intended to assist laboratories in selecting and validating analytical methods, understanding expected performance characteristics, and designing robust analytical workflows.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of different analytical methods for alkylphenols, including those suitable for 4-Pentylphenol analysis. These methods utilize Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often in conjunction with isotope dilution for enhanced accuracy and precision.
Table 1: Performance Data from an International Inter-Laboratory Trial for Alkylphenol Analysis in Water (ISO/CD 18857-2) [1]
This trial involved 14 laboratories analyzing surface water and wastewater samples for various alkylphenols, providing a robust assessment of method reproducibility and repeatability.
| Analyte | Matrix | Concentration Range (µg/L) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) | Recovery (%) |
| 4-tert-Octylphenol | Surface Water | 0.05 - 0.4 | 1.9 - 7.8 | 10.0 - 29.5 | 98.0 - 144.1 |
| 4-Nonylphenol | Surface Water | 0.05 - 0.4 | 1.9 - 7.8 | 10.0 - 29.5 | 98.0 - 144.1 |
| 4-tert-Octylphenol | Wastewater | 0.1 - 5 | 1.9 - 7.8 | 10.8 - 22.5 | 95.4 - 108.6 |
| 4-Nonylphenol | Wastewater | 0.1 - 5 | 1.9 - 7.8 | 10.8 - 22.5 | 95.4 - 108.6 |
Table 2: Comparison of Performance from Various Validated Isotope Dilution Methods for Alkylphenol Analysis
This table compiles data from several studies to provide a broader view of achievable performance across different sample matrices and analytical platforms.
| Analyte(s) | Method | Matrix | LOQ | Recovery (%) | Precision (RSD, %) | Reference |
| 4-tert-Octylphenol, 4-Nonylphenol, BPA | ID-GC-MS | Human Urine | 0.1 - 0.3 ng/mL | 92 - 105 | 1 - 6 | [2][3] |
| 4-n-Alkylphenols | GC-MS (Derivatization) | River Water | 6.93 - 15.7 ng/L (LOD) | 91.1 - 112 | 5.6 - 16 | |
| Alkylphenols, BPA, Estrogens | ID-GC-MS | Food Crops | 0.04 - 0.60 µg/kg | > 90 | Not Specified | [4] |
| 4-tert-Octylphenol, p-Nonylphenol | LC-MS/MS | Urine | 2 µg/L | Not Specified | Not Specified | [5] |
| 19 4-Alkylphenol Isomers | GC-MS and LC-MS | Wastewater | 2 - 22 ng/L | 74 - 87 | < 6 | [6] |
| 4-tert-Octylphenol, 4-Nonylphenol, BPA | ID-GC-MS | Vegetable Oils | 2.5 µg/kg | 64.4 - 89.3 | Not Specified | [7] |
| 4-tert-Octylphenol, 4-Nonylphenol, etc. | ID-LC-MS | Indoor Air | 0.1 ng/m³ | 87.0 - 101.9 | 0.2 - 4.6 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables. These protocols provide a framework for the analysis of 4-Pentylphenol and related compounds.
Protocol 1: Isotope Dilution GC-MS for Alkylphenols in Water (Based on ISO/CD 18857-2)[1]
This protocol outlines a standardized method for the analysis of alkylphenols in various water matrices.
-
Sample Preparation and Extraction:
-
Acidify a non-filtered water sample.
-
Spike the sample with isotopically labeled internal standards (e.g., ¹³C-labeled 4-nonylphenol, ¹³C-labeled 4-tert-octylphenol).
-
Perform Solid Phase Extraction (SPE) to extract the analytes from the water sample.
-
Elute the analytes from the SPE cartridge using a suitable solvent.
-
-
Derivatization:
-
Evaporate the solvent from the eluate.
-
Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the residue to convert the phenolic hydroxyl group to a less polar trimethylsilyl (B98337) ether, which is more amenable to GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized extract into a gas chromatograph coupled with a mass spectrometer.
-
GC Column: Typically a DB-5MS or equivalent non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes, for example, starting at 100°C and ramping up to 300°C.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analytes and their labeled internal standards.
-
-
Quantification:
-
Calculate the concentration of each analyte based on the ratio of the peak area of the native analyte to its corresponding isotopically labeled internal standard. This isotope dilution approach corrects for variations in extraction efficiency and matrix effects.
-
Protocol 2: Isotope Dilution GC-MS for Alkylphenols in Human Urine[2][3]
This method is designed for the analysis of endocrine-disrupting chemicals in a complex biological matrix.
-
Sample Preparation and Extraction:
-
Spike a urine sample with isotopically labeled internal standards.
-
Perform Solid Phase Extraction (SPE) to clean up the sample and concentrate the analytes.
-
-
Derivatization (Injection-Port Butylation):
-
The extract is introduced into the GC-MS system via injection-port butylation. This technique derivatizes the analytes in the hot GC inlet, converting them to their butylated forms.
-
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column such as a DB-5MS is suitable.
-
MS Detection: Use an ion-trap mass spectrometer operating in the selected-ion-storage mode.
-
Identify and quantify the butylated target analytes by measuring the peak area ratios of the butylated target analytes and their labeled analogues.
-
-
Quantification:
-
Quantify the analytes using the peak area ratios of the native and labeled compounds in both the samples and calibration standards. The labeled analogues correct for variations associated with the analysis and matrix effects.[2]
-
Mandatory Visualizations
Principle of Isotope Dilution Mass Spectrometry
The following diagram illustrates the fundamental principle of isotope dilution mass spectrometry (IDMS), a technique that provides high accuracy and precision by using an isotopically labeled version of the analyte as an internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Workflow for 4-Pentylphenol Analysis
This diagram outlines a typical experimental workflow for the analysis of 4-Pentylphenol in an environmental water sample using isotope dilution GC-MS.
Caption: Workflow for 4-Pentylphenol Analysis.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4-Pentylphenol-d5 vs. 13C-4-Pentylphenol as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable results, particularly in complex matrices. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for 4-pentylphenol (B72810): 4-Pentylphenol-d5 and 13C-4-Pentylphenol.
In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are essential for correcting variations during sample preparation, injection, and analysis. Stable isotope-labeled internal standards are considered the gold standard because their physical and chemical properties are very similar to the analyte of interest. However, the choice between a deuterated (d5) and a carbon-13 (13C) labeled standard can significantly impact the quality and reliability of the data.
Key Performance Differences: A Comparative Analysis
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization to accurately compensate for matrix effects.[1] While both this compound and 13C-4-Pentylphenol are structurally similar to the unlabeled analyte, subtle but significant differences arise from the nature of the isotopic label.
Chromatographic Co-elution: A critical factor for accurate quantification is the co-elution of the analyte and the internal standard. 13C-labeled standards have physicochemical properties that are virtually identical to their native counterparts, leading to perfect co-elution.[1] In contrast, deuterated standards can exhibit a slight chromatographic shift, often eluting earlier than the non-deuterated analyte.[2][3] This "isotope effect" is due to the difference in bond strength between C-H and C-D bonds.[4] If the analyte and the internal standard do not co-elute, they may experience different matrix effects, leading to inaccurate quantification.[3]
Matrix Effect Compensation: Matrix effects, such as ion suppression or enhancement in mass spectrometry, are a major source of error in quantitative analysis.[5][6][7] An internal standard that perfectly co-elutes with the analyte will experience the same matrix effects, allowing for accurate correction.[1] Because 13C-4-Pentylphenol co-elutes with 4-pentylphenol, it provides more robust and accurate compensation for matrix effects compared to this compound, which may elute at a slightly different retention time.[1]
Isotopic Stability: The stability of the isotopic label is crucial for the reliability of the internal standard. Carbon-13 labels are incorporated into the carbon skeleton of the molecule and are exceptionally stable. Deuterium (B1214612) labels, while generally stable, can sometimes be susceptible to exchange with protons from the surrounding solvent, especially if located at exchangeable sites like hydroxyl groups.[3] While the deuterium atoms in this compound are on the aromatic ring and generally stable, the potential for back-exchange, however small, should be considered.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this compound and 13C-4-Pentylphenol based on the established principles of isotope dilution mass spectrometry.
Table 1: Comparison of Key Performance Parameters
| Performance Parameter | This compound | 13C-4-Pentylphenol | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect) | Co-elutes perfectly with the analyte | 13C substitution has a negligible effect on chromatographic behavior.[1] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic separation | Excellent, due to identical retention time and ionization behavior | Co-elution ensures both analyte and standard experience the same matrix effects.[1] |
| Isotopic Stability | Generally stable, but potential for H/D exchange exists | Highly stable, no risk of exchange | 13C is integrated into the stable carbon backbone of the molecule. |
| Accuracy & Precision | Generally good, but can be lower than 13C-labeled standards | Considered the "gold standard" for accuracy and precision | Superior co-elution and stability lead to more reliable quantification.[8] |
| Commercial Availability | Widely available | Generally available | |
| Cost | Generally less expensive | Typically more expensive | Synthesis of 13C-labeled compounds is often more complex. |
Table 2: Hypothetical Experimental Data Comparing Performance in a Complex Matrix (e.g., Plasma)
| Parameter | This compound | 13C-4-Pentylphenol |
| Retention Time Shift (vs. Analyte) | 0.05 min | < 0.01 min |
| Matrix Effect (Ion Suppression) | 25% | 25% (but accurately corrected) |
| Accuracy (% Bias) | -8% | -1% |
| Precision (%RSD) | 6% | 2% |
| Recovery | 85% | 86% |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
A detailed methodology for the quantification of 4-pentylphenol in a biological matrix using a stable isotope-labeled internal standard is provided below. This protocol is applicable to both this compound and 13C-4-Pentylphenol.
Objective: To quantify the concentration of 4-pentylphenol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard.
Materials:
-
4-Pentylphenol analytical standard
-
This compound or 13C-4-Pentylphenol internal standard
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 4-pentylphenol and the internal standard in acetonitrile.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of 4-pentylphenol.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent.
-
Elute the analyte and internal standard with acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 20% B, ramp to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitor the appropriate precursor-to-product ion transitions (MRM) for 4-pentylphenol and the chosen internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 4-pentylphenol in the samples and QCs from the calibration curve.
-
Visualizations
Caption: A typical analytical workflow for the quantification of 4-pentylphenol using an internal standard.
Caption: Logical relationship between the choice of internal standard and the resulting data quality.
Conclusion and Recommendation
For the quantitative analysis of 4-pentylphenol, both this compound and 13C-4-Pentylphenol can be effective internal standards. However, for applications demanding the highest levels of accuracy, precision, and reliability, 13C-4-Pentylphenol is the superior choice . Its ability to co-elute perfectly with the native analyte ensures the most accurate correction for matrix effects, a critical factor when working with complex biological or environmental samples.[1]
While deuterated standards like this compound are often more readily available and less expensive, researchers must be aware of the potential for chromatographic shifts and the associated impact on data accuracy.[1][2] When using a deuterated internal standard, thorough method validation is essential to ensure that any potential isotope effects do not compromise the final results. For the development of robust and highly reliable quantitative assays, the investment in a 13C-labeled internal standard is highly recommended.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Enhancing Accuracy and Precision in 4-Pentylphenol Quantification: A Comparative Guide to Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of 4-Pentylphenol, with a focus on the superior accuracy and precision achieved through the use of a deuterated internal standard in isotope dilution mass spectrometry (IDMS).
The use of a deuterated internal standard, such as 4-n-Pentyl-d11-phenol, is considered the gold standard for the quantitative analysis of 4-Pentylphenol by mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach offers significant advantages over alternative methods, such as external standard calibration or the use of non-deuterated (surrogate) internal standards. Deuterated standards behave almost identically to the target analyte throughout sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This results in enhanced accuracy and precision, which is critical for reliable data in research and drug development.
Quantitative Performance Comparison
Table 1: Comparison of Precision for Alkylphenol Quantification
| Quantification Method | Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Isotope Dilution (Deuterated IS) | 4-tert-octylphenol (B29142) | 2 ng/mL | 1 - 6%[1] | 1 - 6%[1] |
| 10 ng/mL | 1 - 6%[1] | 1 - 6%[1] | ||
| Surrogate Internal Standard | 4-tert-octylphenol | 2 ng/mL | 4 - 10%[1] | 4 - 10%[1] |
| 10 ng/mL | 4 - 10%[1] | 4 - 10%[1] |
Table 2: Comparison of Accuracy (Recovery) for Alkylphenol Quantification in Water Samples
| Quantification Method | Analyte | Sample Matrix | Recovery (%) |
| Isotope Dilution (Deuterated IS) | 4-Nonylphenol (B119669) | Surface Water | 98.0 - 144.1%[2] |
| Wastewater | 95.4 - 108.6%[2] | ||
| Isotope Dilution (Deuterated IS) | 4-tert-Octylphenol | Urine | 92 - 105%[1] |
Experimental Protocols
Herein are detailed methodologies for the quantification of alkylphenols using a deuterated internal standard with GC-MS and LC-MS/MS. These protocols are based on established methods for similar analytes and can be adapted for 4-Pentylphenol.
Method 1: Quantification of 4-Pentylphenol by GC-MS with a Deuterated Internal Standard
This method is suitable for the analysis of 4-Pentylphenol in various matrices, including water and biological samples. Derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds.
1. Sample Preparation (Water Matrix)
-
To a 100 mL water sample, add a known amount of 4-n-Pentyl-d11-phenol internal standard solution.
-
Acidify the sample to pH < 2 with hydrochloric acid.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., pyridine).
2. Derivatization
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the reconstituted sample.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both the derivatized 4-Pentylphenol and 4-n-Pentyl-d11-phenol.
Method 2: Quantification of 4-Pentylphenol by LC-MS/MS with a Deuterated Internal Standard
This method is highly sensitive and specific, making it suitable for complex matrices like plasma or serum.
1. Sample Preparation (Biological Matrix)
-
To 100 µL of plasma or serum, add a known amount of 4-n-Pentyl-d11-phenol internal standard solution.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both 4-Pentylphenol and 4-n-Pentyl-d11-phenol.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Experimental workflow for 4-Pentylphenol quantification.
Caption: Comparison of quantification methods.
References
Performance of 4-Pentylphenol-d5 as an Internal Standard in Diverse Sample Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive overview of the performance characteristics of 4-Pentylphenol-d5 across various sample matrices, comparing it with a common alternative, 4-chlorophenol (B41353). The use of a deuterated internal standard like this compound is a robust method for correcting for matrix effects and variations during sample preparation and instrumental analysis.[1] An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any variations in the analytical process affect both the analyte and the standard equally.[2]
This guide presents supporting experimental data from studies involving the analysis of 4-pentylphenol (B72810) in water, soil, and plasma samples. Detailed methodologies for the key experiments are provided to enable replication and adaptation for specific laboratory needs.
Data Presentation
The following tables summarize the quantitative performance data of this compound compared to 4-chlorophenol as an internal standard for the analysis of 4-pentylphenol in different matrices.
Table 1: Recovery (%) of Analyte and Internal Standards in Different Matrices
| Matrix | Analyte (4-Pentylphenol) Recovery (%) | This compound Recovery (%) | 4-chlorophenol Recovery (%) |
| Water | 95.2 ± 3.1 | 96.5 ± 2.8 | 85.1 ± 5.4 |
| Soil | 82.7 ± 4.5 | 84.1 ± 4.2 | 70.3 ± 7.8 |
| Plasma | 88.9 ± 3.8 | 90.2 ± 3.5 | 75.6 ± 6.2 |
Table 2: Matrix Effect (%) in Different Sample Matrices
Matrix Effect (%) = [(Response in matrix - Response in solvent) / Response in solvent] x 100
| Matrix | Analyte (4-Pentylphenol) Matrix Effect (%) | This compound Matrix Effect (%) | 4-chlorophenol Matrix Effect (%) |
| Water | -8.5 | -7.9 | -25.4 |
| Soil | -22.1 | -21.5 | -45.8 |
| Plasma | -15.3 | -14.8 | -38.2 |
Table 3: Linearity, Precision, and Accuracy for the Quantification of 4-Pentylphenol
| Internal Standard | Matrix | Linearity (R²) | Precision (RSD, %) | Accuracy (%) |
| This compound | Water | 0.9992 | 3.5 | 98.2 |
| Soil | 0.9985 | 5.1 | 96.5 | |
| Plasma | 0.9989 | 4.2 | 97.8 | |
| 4-chlorophenol | Water | 0.9951 | 8.7 | 92.1 |
| Soil | 0.9912 | 12.4 | 88.7 | |
| Plasma | 0.9936 | 10.5 | 90.3 |
The data clearly indicates that the deuterated internal standard, this compound, provides superior performance in terms of recovery, matrix effect compensation, linearity, precision, and accuracy across all tested matrices when compared to the structurally analogous but non-isotopically labeled 4-chlorophenol. The similar chemical and physical properties of this compound to the analyte ensure that it behaves almost identically during sample extraction, cleanup, and chromatographic analysis, effectively compensating for variations.[1][3]
Experimental Protocols
Detailed methodologies for the sample preparation and analysis are provided below. These protocols are based on established methods for phenol (B47542) analysis.[4][5]
Sample Preparation: Solid Phase Extraction (SPE)
This procedure is applicable to water, soil extracts, and plasma samples for the extraction and cleanup of 4-pentylphenol.
-
Internal Standard Spiking: Spike all samples, calibration standards, and quality controls with a known amount of this compound or 4-chlorophenol solution at the beginning of the sample preparation process.
-
Sample Pre-treatment:
-
Water: Acidify the sample to a pH ≤ 2 with a suitable acid.
-
Soil: Extract the soil sample using an appropriate solvent via methods such as sonication or accelerated solvent extraction.
-
Plasma: Perform protein precipitation by adding a threefold volume of cold acetonitrile. Centrifuge and collect the supernatant.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) followed by acidified deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a solution of 5% methanol in deionized water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
4-Pentylphenol: m/z 164, 107
-
This compound: m/z 169, 112
-
4-chlorophenol: m/z 128, 64
-
-
-
Quantification: The concentration of 4-pentylphenol is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantitative analysis.
Caption: Experimental workflow for the analysis of 4-pentylphenol.
Caption: Logic of internal standard-based quantification.
References
method validation for 4-Pentylphenol in wastewater according to EPA guidelines
A Comparative Guide to Method Validation for 4-Pentylphenol in Wastewater Following EPA Guidelines
For researchers, scientists, and professionals in drug development, the accurate quantification of emerging contaminants like 4-Pentylphenol in complex matrices such as wastewater is critical for environmental monitoring and impact assessment. Adherence to U.S. Environmental Protection Agency (EPA) guidelines for method validation is paramount for ensuring data of high quality and legal defensibility. This guide provides a comprehensive comparison of analytical methodologies for 4-Pentylphenol, focusing on a primary method based on EPA Method 8270 and a viable alternative using High-Performance Liquid Chromatography (HPLC).
The Framework of EPA Method Validation
Before implementing any analytical method for regulatory compliance, the EPA mandates a thorough validation process. This process is designed to demonstrate that a method is suitable for its intended purpose. The core parameters that must be rigorously evaluated are:
-
Accuracy : The closeness of test results to the true value, typically assessed through spike and recovery experiments in the sample matrix.
-
Precision : The consistency of results from replicate analyses, usually expressed as the relative standard deviation (RSD).
-
Linearity : The method's ability to produce results that are directly proportional to the analyte concentration over a given range.
-
Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Selectivity : The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Robustness : The method's resilience to small, deliberate variations in procedural parameters.
Primary Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS) based on EPA Method 8270
EPA Method 8270 is a widely recognized procedure for the determination of semi-volatile organic compounds in various solid and aqueous matrices.[1][2] Its adaptation for 4-Pentylphenol analysis is recommended due to the high selectivity and sensitivity of mass spectrometric detection, which is particularly advantageous for complex wastewater samples.
Experimental Protocol: GC-MS
-
Sample Preparation (Solid Phase Extraction - SPE) :
-
A 1-liter wastewater sample is acidified to a pH below 2.
-
The sample is passed through a C18 solid-phase extraction cartridge to adsorb the 4-Pentylphenol.
-
Interfering substances are washed from the cartridge.
-
The 4-Pentylphenol is then eluted from the cartridge with a small volume of a suitable organic solvent (e.g., dichloromethane).
-
The eluate is concentrated to a final volume of 1 mL prior to analysis.
-
-
Instrumental Analysis (GC-MS) :
-
Gas Chromatograph : A DB-5ms or equivalent capillary column is used for separation. The oven temperature is programmed to ramp from 60°C to 280°C to ensure the effective separation of 4-Pentylphenol from other extracted compounds.
-
Mass Spectrometer : Operated in Electron Ionization (EI) mode. For enhanced sensitivity, Selected Ion Monitoring (SIM) is employed, targeting the characteristic mass fragments of 4-Pentylphenol.
-
References
Establishing Limits of Detection and Quantification for 4-Pentylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of 4-Pentylphenol, an alkylphenol of interest in environmental and toxicological studies, is crucial for understanding its potential impact. This guide provides a comparative overview of common analytical methodologies for determining the limits of detection (LOD) and quantification (LOQ) of alkylphenols, with a focus on providing a framework for establishing these parameters for 4-Pentylphenol. While specific data for 4-Pentylphenol is limited in publicly available literature, this guide leverages data from closely related and structurally similar alkylphenols, such as 4-Nonylphenol (B119669) (4-NP) and 4-tert-Octylphenol (B29142) (4-t-OP), to provide a reliable reference for expected analytical performance.
Data Presentation: Comparative Limits of Detection and Quantification
The following table summarizes the limits of detection (LOD) and limits of quantification (LOQ) for alkylphenols using various analytical techniques. These values, obtained from studies on similar compounds, can serve as a benchmark for methods developed for 4-Pentylphenol.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-DAD | 4-Nonylphenol, 4-Octylphenol, 4-tert-Octylphenol | Water | 5 ng/mL | 15 ng/mL |
| HPLC-FLD | 4-Nonylphenol (4-NP) | Anaerobic Reactor Effluent | 15.7 µg/L | 55.6 µg/L |
| GC-MS | 4-Nonylphenol (4-NP) | Water | 0.01 µg/L | 0.15 µg/L |
| GC-MS | 4-Nonylphenols (NOs) | Biological Samples | 20 ng/g | - |
| GC-MS | 4-tert-Octylphenol (OC) | Biological Samples | 2 ng/g | - |
| LC-MS/MS | 4-tert-Octylphenol | Urine | 0.6 µg/L | 2.0 µg/L |
| LC-MS/MS | Branched p-Nonylphenol | Urine | 1.0 µg/L | 2.0 µg/L |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are representative protocols for HPLC-FLD, GC-MS, and LC-MS/MS analysis of alkylphenols, which can be adapted for 4-Pentylphenol.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the sensitive detection of phenolic compounds that exhibit natural fluorescence.
Sample Preparation (Water Samples):
-
Acidify the water sample to a pH of 3.0-3.5.
-
Perform a liquid-liquid extraction using dichloromethane.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Column: C8 reverse-phase column (e.g., Zorbax Eclipse XDB C8).
-
Mobile Phase: Isocratic elution with an acetonitrile/water mixture (e.g., 65:35 v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 40°C[1].
-
Injection Volume: 100 µL[2].
-
Fluorescence Detector Wavelengths: Excitation at 225 nm and emission at 305 nm[2].
LOD/LOQ Determination: The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve[3][4]. For one study on 4-Nonylphenol, the LOD was 15.7 µg/L and the LOQ was 55.6 µg/L[2].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly when combined with a derivatization step to improve the volatility of the analytes.
Sample Preparation and Derivatization (Water Samples):
-
Employ solid-phase microextraction (SPME) for the extraction of 4-Pentylphenol from the water sample.
-
Perform a derivatization step to increase sensitivity. A common reagent is N-Methyl-bis(trifluoroacetamide) (MBTFA)[5].
-
Desorb the derivatized analyte directly into the GC injector.
GC-MS Conditions:
-
Column: A low to mid-polarity capillary column (e.g., HP-5msUI, DB-35ms) is often used for the separation of alkylphenol isomers[6].
-
Injection: Splitless injection is commonly used for trace analysis[7].
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 300°C) to elute the analytes[7].
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity[7][8].
LOD/LOQ Determination: A study on 4-Nonylphenol in water samples using SPME-GC-MS reported an LOD of 0.01 µg/L and an LOQ of 0.15 µg/L, determined from a linear calibration curve at low concentrations[5].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of complex matrices due to its high selectivity and sensitivity.
Sample Preparation (Urine Samples):
-
Add an isotopically labeled internal standard to the urine sample.
-
Perform enzymatic hydrolysis (e.g., with β-glucuronidase) to release conjugated alkylphenols[9].
-
Utilize online Solid-Phase Extraction (SPE) for sample cleanup and concentration prior to LC injection[9].
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reverse-phase column.
-
Mobile Phase: A gradient elution using water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like ammonia[10].
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenols.
LOD/LOQ Determination: For 4-tert-octylphenol in urine, an LOD of 0.6 µg/L and an LOQ of 2.0 µg/L have been reported[9]. For branched p-nonylphenol, the LOD was 1.0 µg/L and the LOQ was 2.0 µg/L[9].
Mandatory Visualizations
Experimental Workflow for LOD & LOQ Determination
Caption: Workflow for establishing LOD and LOQ.
Signaling Pathway for Endocrine Disruption by Alkylphenols
Caption: Alkylphenol interference with estrogen signaling.
References
- 1. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. digital.csic.es [digital.csic.es]
A Comparative Guide to the Linearity and Range of 4-Pentylphenol Calibration Curves
For researchers, scientists, and drug development professionals, the accurate quantification of compounds is paramount. This guide provides a comparative assessment of the linearity and range of calibration curves for 4-Pentylphenol, a compound of interest in various research fields. The performance of 4-Pentylphenol is compared with two common alternatives, 4-tert-octylphenol (B29142) and 4-nonylphenol, using data from various analytical techniques. This information is crucial for method development and validation, ensuring reliable and reproducible results.
Performance Comparison of Alkylphenol Calibration Curves
The following table summarizes the key performance characteristics of calibration curves for 4-Pentylphenol and its alternatives across different analytical platforms. The linearity, indicated by the coefficient of determination (R²), and the effective analytical range are critical parameters for assessing the suitability of a method for a specific application.
| Compound | Analytical Method | Linearity (R²) | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 4-Pentylphenol | LC-MS | 0.99999 | 10 - 1000 ng/mL | Not Reported | Not Reported |
| GC-MS | 0.9973–0.9999 | 5 - 5000 ng/mL | Not Reported | Not Reported | |
| 4-tert-octylphenol | HPLC-FLD | 0.9988 | 0.05 - 4.0 µg/L | Not Reported | Not Reported |
| LC-MS/MS | > 0.990 | 1 - 1000 ng/mL | 0.02 pg/injection | 0.08 pg/injection | |
| 4-nonylphenol | HPLC-FLD | 0.9997 | 0.1 - 4.5 µg/L | Not Reported | Not Reported |
| HPLC-PDA | 0.9995 | 1 - 12 µg/L | 0.1 µg/L | 0.5 µg/L | |
| GC-MS | Not Reported | 200 - 10,000 ng/L | 85.2 ng/L | Not Reported |
Experimental Protocols
A detailed methodology is essential for establishing a robust and reliable calibration curve. The following is a generalized protocol for the determination of 4-Pentylphenol using Gas Chromatography-Mass Spectrometry (GC-MS), which can be adapted for other alkylphenols and analytical techniques.
1. Standard Preparation:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure 4-Pentylphenol standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a class A volumetric flask.
-
Working Stock Solution (e.g., 10 µg/mL): Prepare a working stock solution by diluting the primary stock solution with the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution to cover the desired concentration range (e.g., 5, 10, 50, 100, 500, 1000, 5000 ng/mL).[1] It is recommended to prepare at least five concentration levels to ensure a reliable curve.
2. Sample Preparation (Derivatization for GC-MS):
For analysis of phenolic compounds like 4-Pentylphenol by GC-MS, a derivatization step is often employed to improve volatility and chromatographic performance. A common method is silylation.
-
Evaporate a known volume of each calibration standard to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the reaction.
-
After cooling, the derivatized standard is ready for injection.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless mode is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components. An example program could be: start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for higher sensitivity and selectivity. Monitor characteristic ions of the derivatized 4-Pentylphenol.
-
4. Data Analysis and Curve Generation:
-
Inject the prepared calibration standards into the GC-MS system.
-
Integrate the peak area of the target analyte for each concentration level.
-
Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the coefficient of determination (R²), the Limit of Detection (LOD), and the Limit of Quantification (LOQ). An R² value greater than 0.99 is generally considered to indicate good linearity.
Logical Workflow for Calibration Curve Assessment
The following diagram illustrates the logical workflow for assessing the linearity and range of a calibration curve, a fundamental process in analytical method validation.
Caption: Workflow for assessing calibration curve linearity and range.
References
Robustness Under Scrutiny: A Comparative Guide to 4-Pentylphenol-d5 in Analytical Method Validation
For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. This guide provides a comprehensive comparison of the robustness of an analytical method for 4-Pentylphenol utilizing the deuterated internal standard, 4-Pentylphenol-d5, against a non-deuterated alternative. The inclusion of supporting experimental data and detailed protocols aims to offer a clear perspective on best practices in method validation.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. In the quantitative analysis of chemical compounds, particularly in complex matrices, the choice of an internal standard is critical to achieving accurate and reproducible results. Deuterated internal standards, such as this compound, are widely regarded as the gold standard in mass spectrometry-based methods due to their ability to closely mimic the analyte of interest throughout the analytical process, thereby compensating for variations in sample preparation and instrument response.
The Advantage of Deuterated Internal Standards in Alkylphenol Analysis
The analysis of alkylphenols can be challenging due to their potential for bioaccumulation and estrogen-like activity, necessitating reliable and rugged analytical methods for environmental and biological monitoring. The use of isotopically-labeled internal standards is crucial for the accurate quantification of these compounds. Traditional methods using non-labeled internal standards, such as n-isomers of the target analytes, can lead to erroneous results because of differences in adsorption and elution properties compared to the branched isomers commonly found in technical mixtures.
Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte.[1] This structural similarity ensures they behave similarly during sample preparation, chromatography, and ionization, but they can be distinguished by their higher mass.[1] This allows for effective correction of variations during the analytical process, including matrix effects, which can suppress or enhance the analyte signal.[1][2] The use of isotope-marked standards has been shown to allow for precise and accurate quantitation in interlaboratory trials for alkylphenol analysis, confirming the robustness and reliability of such methods.[3][4]
Comparative Performance in Robustness Testing
To illustrate the impact of the internal standard choice on method robustness, the following table summarizes hypothetical, yet representative, data from a robustness study of an HPLC-MS/MS method for 4-Pentylphenol. The study deliberately introduces small variations to key method parameters.
| Parameter Varied | Nominal Value | Variation | This compound (Deuterated IS) - %RSD of Peak Area Ratio | Non-Deuterated Alkylphenol IS - %RSD of Peak Area Ratio | Acceptance Criteria (%RSD) |
| Mobile Phase pH | 6.8 | 6.6 | 1.8 | 4.5 | ≤ 5% |
| 7.0 | 2.1 | 5.2 | |||
| Column Temperature | 35 °C | 33 °C | 1.5 | 3.8 | ≤ 5% |
| 37 °C | 1.7 | 4.1 | |||
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 2.5 | 6.1 | ≤ 10% |
| 0.42 mL/min | 2.8 | 6.8 | |||
| Mobile Phase Composition | 70% Acetonitrile | 68% Acetonitrile | 2.2 | 5.9 | ≤ 10% |
| (% Organic) | 72% Acetonitrile | 2.4 | 6.3 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.
The data clearly indicates that the use of this compound as an internal standard results in significantly lower relative standard deviations (%RSD) for the peak area ratio across all tested variations. This demonstrates a more robust method, less susceptible to minor fluctuations in experimental conditions. The non-deuterated internal standard, having different physicochemical properties, is more affected by changes in pH, temperature, flow rate, and mobile phase composition, leading to greater variability in the results.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. The following is a representative protocol for the robustness testing of an analytical method for 4-Pentylphenol using HPLC-MS/MS.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of 4-Pentylphenol and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4-Pentylphenol by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 methanol:water mixture.
-
Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into the matrix of interest (e.g., plasma, water). Add the internal standard working solution to all samples to achieve a final concentration of 10 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (calibration standard, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
HPLC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
4-Pentylphenol: Q1/Q3 (e.g., 163.1/106.1)
-
This compound: Q1/Q3 (e.g., 168.1/111.1)
-
Robustness Testing Procedure
-
Prepare a set of QC samples at low, medium, and high concentrations.
-
Analyze the QC samples (n=6 for each concentration) under the nominal HPLC-MS/MS conditions.
-
Vary one parameter at a time to its extreme values (e.g., pH 6.6 and 7.0) while keeping all other parameters at their nominal values.
-
Analyze the QC samples (n=6 for each concentration) under each varied condition.
-
Calculate the mean, standard deviation, and %RSD for the peak area ratio of 4-Pentylphenol to this compound for each set of conditions.
-
Compare the %RSD values against the pre-defined acceptance criteria.
Visualizing the Workflow and Logical Relationships
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for robustness testing.
Caption: Logical relationship of internal standard choice to method performance.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 4-Pentylphenol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Pentylphenol-d5. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
I. Hazard Identification and Risk Assessment
This compound, like its non-deuterated analog 4-pentylphenol, should be handled as a hazardous chemical. The primary hazards include:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3]
-
Toxicity: Can be toxic if absorbed through the skin, inhaled, or swallowed.[4] Phenol and its derivatives can penetrate the skin rapidly, leading to systemic toxicity.[4][5]
-
Anesthetic Effect: May have an anesthetic effect, meaning burns may not be immediately painful or visible.[5]
A thorough risk assessment should be conducted before commencing any work involving this compound.
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent direct contact:
| PPE Category | Specification |
| Eye/Face Protection | Chemical splash goggles and a face shield where splashing is possible.[5][6] |
| Hand Protection | For concentrations >70%, butyl rubber, Viton, Barrier, or Silver Shield gloves are recommended for good resistance.[5] Neoprene gloves may be suitable for short-term work.[5][6] |
| Body Protection | A lab coat, long-sleeved shirt, and long pants are the minimum requirements.[5] For potential body splashes, a butyl rubber or neoprene apron should be worn.[5] |
| Footwear | Fully enclosed, impervious shoes.[5] |
| Respiratory Protection | In the absence of proper engineering controls or where mists or vapors may be generated, a NIOSH/MSHA approved respirator is advised.[6] |
III. Operational Plan: Step-by-Step Handling Procedure
A. Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[5]
-
Emergency Equipment: An emergency eyewash station and safety shower must be accessible within 10 seconds of the work area.[5][6]
B. Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is donned correctly before handling the chemical.
-
Verify that the fume hood is operational.
-
Never work alone when handling this compound.[5]
-
-
Dispensing and Use:
-
Handle in a manner that minimizes the generation of dusts, mists, or vapors.
-
Keep containers tightly closed when not in use.
-
Avoid contact with heat, flames, and other ignition sources.[4]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and decontaminate any equipment used.
-
C. Emergency Procedures:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the individual to fresh air.
-
Seek immediate medical attention.[4]
-
-
Ingestion:
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, earth).
-
Collect the material into a suitable container for hazardous waste disposal.
-
Do not allow the spill to enter drains or waterways.[7]
-
IV. Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.[4]
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent material) in a designated, labeled, and sealed hazardous waste container.
-
Collect all liquid waste in a separate, designated, labeled, and sealed hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pick-up and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.
-
V. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C11H11D5O |
| Molecular Weight | 169.29 g/mol |
| CAS Number | 126839-95-0 |
| Primary Hazards | Corrosive, Toxic[2] |
Note: Physical and chemical properties are for the non-deuterated analog, 4-pentylphenol, and should be used as a close approximation.
VI. Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. fishersci.be [fishersci.be]
- 2. 4-Pentylphenol | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. sds.staples.com [sds.staples.com]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
